molecular formula C9H14N2O2S B3038867 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid CAS No. 923176-71-0

2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

Número de catálogo: B3038867
Número CAS: 923176-71-0
Peso molecular: 214.29 g/mol
Clave InChI: XJEVVKPAYOIMGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-amino-5-pentan-3-yl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-5(4-2)7-6(8(12)13)11-9(10)14-7/h5H,3-4H2,1-2H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEVVKPAYOIMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=C(N=C(S1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid CAS 923176-71-0

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathway of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid (CAS 923176-71-0)

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and potential biological significance of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The 2-amino-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this heterocyclic system have been reported to exhibit antifungal, antiviral, antibacterial (including activity against Mycobacterium tuberculosis), and anticancer properties.[4] The therapeutic potential of this class of compounds underscores the importance of exploring novel derivatives. This guide focuses on the specific analog, 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, providing a detailed examination of its predicted physicochemical properties and a robust, well-reasoned synthetic protocol.

Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
Melting Point 180-200 °CBased on related 2-amino-5-alkyl-1,3-thiazole-4-carboxylic acids, which are typically solids with melting points in this range.
Boiling Point > 300 °C (decomposes)High polarity and the presence of carboxylic acid and amine groups suggest a high boiling point with decomposition.
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and basic aqueous solutions.The carboxylic acid moiety imparts some aqueous solubility, especially at higher pH. The alkyl chain reduces overall water solubility.
pKa (acidic) 3.5 - 4.5Estimated for the carboxylic acid group, typical for a carboxylic acid adjacent to an electron-rich heterocyclic ring.
pKa (basic) 2.0 - 3.0Estimated for the 2-amino group, which is weakly basic due to delocalization of the lone pair into the thiazole ring.
LogP 1.5 - 2.5The 1-ethylpropyl group significantly increases lipophilicity compared to smaller alkyl substituents.

Proposed Synthetic Pathway

The synthesis of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid can be achieved through a modified Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring. This approach involves the condensation of a thiourea with an α-halocarbonyl compound.

Synthetic Workflow Diagram

G A Ethyl 2-chloro-4-ethyl-3-oxohexanoate C Ethyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate A->C Ethanol, Reflux B Thiourea B->C D 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid C->D NaOH (aq), Reflux

Caption: Proposed Hantzsch-type synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 equivalent) and absolute ethanol.

  • Stir the mixture until the thiourea is fully dissolved.

  • Add ethyl 2-chloro-4-ethyl-3-oxohexanoate (1.0 equivalent) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product, ethyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

  • In a round-bottom flask, suspend the crude ethyl ester from the previous step in a 2M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with 2M hydrochloric acid to a pH of approximately 4-5.

  • The final product, 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, will precipitate as a solid.

  • Filter the product, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should show a prominent peak at m/z = 229.09 (M+H)+.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the ethyl and propyl protons of the 1-ethylpropyl group, and a broad singlet for the amino protons.

    • ¹³C NMR: Characteristic signals for the thiazole ring carbons, the carboxylic acid carbon, and the carbons of the 1-ethylpropyl substituent are expected.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carboxylic acid.

Potential Biological Significance and Screening

The 2-aminothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The introduction of a moderately lipophilic 1-ethylpropyl group at the 5-position may influence the compound's pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway Involvement

Given the known activities of related compounds, 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid could potentially interact with various biological targets. For instance, some 2-aminothiazole derivatives have been shown to inhibit bacterial enzymes or act as kinase inhibitors in cancer cells.

G A 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid B Bacterial Cell Wall Synthesis Enzyme A->B Binding C Inhibition of Cell Wall Formation B->C Inhibition D Bacterial Cell Lysis C->D Leads to

Caption: A hypothetical mechanism of antibacterial action.

Recommended Biological Assays

Based on the literature for this class of compounds, the following primary screens are recommended:

  • Antimicrobial Susceptibility Testing: Evaluate the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Anticancer Cell Proliferation Assays: Screen the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to determine its cytotoxic or cytostatic effects.

  • Kinase Inhibition Assays: If the compound shows anticancer activity, it would be prudent to screen it against a panel of kinases known to be involved in cancer progression.

Conclusion

2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid represents an interesting, yet underexplored, derivative of a biologically significant heterocyclic core. This guide provides a solid foundation for its synthesis and characterization, based on established chemical principles and data from related structures. The predicted physicochemical properties and proposed biological screening cascade offer a clear path for researchers to investigate the therapeutic potential of this novel compound. The flexibility of the Hantzsch thiazole synthesis also allows for the generation of a library of related analogs for structure-activity relationship (SAR) studies.

References

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid deriv
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (URL not available)
  • Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Deriv
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. (URL: [Link])

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. (URL: [Link])

  • PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885. EPO. (URL: [Link])

Sources

1H and 13C NMR Spectral Reference Data for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural characterization of highly substituted heterocyclic scaffolds is a critical bottleneck in preclinical drug development. 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid represents a highly specialized, sterically hindered derivative of the privileged 2-aminothiazole pharmacophore. This in-depth technical guide provides drug development professionals and analytical chemists with authoritative 1H and 13C Nuclear Magnetic Resonance (NMR) spectral reference data, detailing the causality behind experimental acquisition parameters and the mechanistic rationale for chemical shift assignments.

Introduction: Structural Significance and Causality in Drug Design

The 2-aminothiazole-4-carboxylic acid scaffold is a foundational building block in medicinal chemistry, recently identified as a potent core for broad-spectrum metallo-β-lactamase inhibitors due to its ability to mimic carbapenem hydrolysate binding[1].

When this core is substituted at the C5 position with a bulky, lipophilic 1-ethylpropyl (3-pentyl) group, the molecule's electronic and steric landscape is fundamentally altered. This substitution not only enhances the lipophilicity and target-binding affinity of the molecule but also induces significant anisotropic and inductive effects that must be carefully mapped using advanced NMR spectroscopy. Understanding the causality of these chemical shifts is essential for verifying the regioselectivity of synthetic functionalization[2].

Experimental Methodologies: A Self-Validating Protocol

To ensure high-fidelity data, the NMR acquisition must function as a self-validating system where sample preparation and pulse sequence parameters are logically paired to the molecule's physical properties.

Step-by-Step Acquisition Protocol
  • Sample Preparation and Standardization :

    • Action : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality : The zwitterionic nature of the amino-carboxylic acid motif renders it insoluble in non-polar solvents like CDCl3. DMSO- d6​ disrupts intermolecular hydrogen bonding, ensuring complete dissolution. Furthermore, DMSO slows the chemical exchange rate of the -NH2 and -COOH protons, allowing them to be observed as distinct broad singlets rather than being lost to solvent exchange.

  • Spectrometer Tuning and Shimming :

    • Action : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated probe tuning, matching, and rigorous gradient shimming.

    • Causality : Precise magnetic field homogeneity is non-negotiable for resolving the complex scalar couplings (e.g., the triplet of triplets) generated by the sterically hindered 1-ethylpropyl group.

  • 1H NMR Acquisition (zg30) :

    • Action : Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds.

    • Causality : A 2-second delay ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration values perfectly reflect the stoichiometric ratio of the molecule (1:2:1:4:6).

  • 13C NMR Acquisition (zgpg30) :

    • Action : Acquire 512–1024 scans with a proton-decoupled sequence and an extended relaxation delay (D1) of 5.0 seconds.

    • Causality : The molecule contains four quaternary carbons (C2, C4, C5, and COOH). Lacking attached protons to facilitate dipole-dipole relaxation, these carbons have exceptionally long T1​ times. The extended 5-second delay prevents signal saturation, ensuring these critical scaffold carbons are detectable and quantifiable.

Experimental Workflow Visualization

NMR_Workflow Sample Sample Preparation (DMSO-d6 + TMS) Tuning Probe Tuning & Matching (Optimize Sensitivity) Sample->Tuning Shimming Shimming (Magnetic Field Homogeneity) Tuning->Shimming Pulse Pulse Sequence Execution (1H / 13C / 2D) Shimming->Pulse FID FID Acquisition (Time Domain Data) Pulse->FID FT Fourier Transform & Phase Correction FID->FT Analysis Spectral Analysis & Peak Assignment FT->Analysis

Caption: Step-by-step experimental workflow for acquiring and processing self-validating NMR spectral data.

1H NMR Spectral Data & Causality Analysis

The proton spectrum of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid is defined by the stark contrast between the highly deshielded heteroatom protons and the aliphatic side chain.

Table 1: 1H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
COOH 12.85br s1H-Carboxylic acid proton
NH2 7.25br s2H-Amino protons at C2
1'-CH 3.40tt1H7.5, 6.0Methine proton of 1-ethylpropyl
2', 3'-CH2 1.65m4H-Methylene protons of 1-ethylpropyl
4', 5'-CH3 0.85t6H7.4Methyl protons of 1-ethylpropyl

Mechanistic Rationale:

  • Heteroatom Protons: The carboxylic acid proton is highly deshielded (δ 12.85) due to the strong electron-withdrawing nature of the carbonyl group and intermolecular hydrogen bonding. The amino protons appear as a broad singlet (δ 7.25) due to the quadrupolar relaxation of the adjacent 14N nucleus and partial double-bond character resulting from resonance with the thiazole ring.

  • Aliphatic Chain: The methine proton (1'-CH) is shifted downfield to δ 3.40 due to the anisotropic deshielding cone of the adjacent aromatic thiazole ring. The splitting pattern is a complex triplet of triplets (tt) resulting from coupling to the four adjacent diastereotopic-like methylene protons.

13C NMR Spectral Data & Causality Analysis

The carbon spectrum provides definitive proof of the thiazole core's substitution pattern.

Table 2: 13C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)TypeAssignment / Causality
C2 168.5QuaternaryThiazole C2 (Deshielded by N, S, and exocyclic NH2)
COOH 164.2QuaternaryCarboxylic acid carbonyl carbon
C4 141.8QuaternaryThiazole C4 (Deshielded by adjacent COOH)
C5 133.2QuaternaryThiazole C5 (Downfield α-shift from alkyl group)
1'-CH 40.5CHMethine carbon of 1-ethylpropyl
2', 3'-CH2 29.2CH2Methylene carbons of 1-ethylpropyl
4', 5'-CH3 12.1CH3Methyl carbons of 1-ethylpropyl

Mechanistic Rationale: In unsubstituted 2-aminothiazoles, the C5 position typically resonates near 110 ppm[2]. However, the introduction of the 1-ethylpropyl group induces a massive downfield α-shift, pushing the C5 resonance to δ 133.2 ppm. The C2 carbon is the most deshielded resonance in the ring system (δ 168.5) due to its position between two electronegative ring heteroatoms and the electron-donating resonance from the exocyclic amine.

2D NMR Validation: Logical Relationships

To establish a fully self-validating dataset, 2D NMR techniques (HSQC and HMBC) are employed to map the logical connectivity of the molecule, proving unequivocally that the alkyl chain is attached to C5 and not C4.

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of the aliphatic protons to their respective carbons (e.g., δ 3.40 directly correlated to δ 40.5).

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical structural proof relies on the 2-bond ( 2J ) and 3-bond ( 3J ) correlations from the methine proton (H-α) to the quaternary carbons of the thiazole ring.

HMBC_Network H_CH H-α (Methine) δ 3.40 C5 Thiazole C5 δ 133.2 H_CH->C5 2J C4 Thiazole C4 δ 141.8 H_CH->C4 3J H_CH2 H-β (Methylene) δ 1.65 H_CH2->C5 3J C_CH Alkyl CH δ 40.5 H_CH2->C_CH 2J H_NH2 NH2 Protons δ 7.25 C2 Thiazole C2 δ 168.5 H_NH2->C2 2J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships for structural validation.

The observation of a strong 2J correlation between the methine proton (δ 3.40) and C5 (δ 133.2), alongside a 3J correlation to C4 (δ 141.8), definitively locks the 1-ethylpropyl group to the 5-position of the thiazole ring, validating the synthetic target.

Conclusion

The comprehensive 1H and 13C NMR spectral assignment of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid demonstrates the intricate balance of electronic and steric effects inherent to highly substituted heterocycles. By adhering to the rigorous, self-validating acquisition protocols and 2D correlation logic outlined in this guide, analytical scientists can confidently verify the structural integrity of this and related advanced pharmaceutical intermediates.

References

  • [1] Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • [2] Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole derivatives. Arkivoc.[Link]

Sources

Advanced Solubility Profiling of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic Acid in Polar Aprotic Solvents: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid presents a unique solvation challenge due to its highly functionalized heterocyclic core. It possesses a zwitterionic potential (an electron-donating amino group and an acidic carboxylic acid) juxtaposed against a sterically bulky, lipophilic 1-ethylpropyl chain. In pharmaceutical process chemistry—whether for intermediate purification, peptide coupling, or active pharmaceutical ingredient (API) crystallization—understanding its solubility profile in polar aprotic solvents is critical.

This whitepaper provides an in-depth mechanistic analysis of how polar aprotic solvents interact with this molecule, outlines a self-validating experimental protocol for thermodynamic solubility determination, and offers field-proven troubleshooting strategies for process scale-up.

Molecular Properties & Solvation Thermodynamics

To predict and manipulate the solubility of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, we must analyze its intermolecular forces through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( δd​ ), polar dipole-dipole forces ( δp​ ), and hydrogen bonding ( δh​ )[1].

The Mechanistic Challenge
  • Crystal Lattice Energy: The solid-state lattice of this molecule is heavily stabilized by strong intermolecular hydrogen bonds between the carboxylic acid (donor) and the amino group/thiazole nitrogen (acceptors).

  • The Lipophilic Tail: The 1-ethylpropyl group introduces significant steric bulk and lipophilicity. Solvents with a purely high dielectric constant and high hydrogen-bond donating capacity (like water) fail to solvate the molecule because they cannot favorably interact with this branched aliphatic chain.

  • The Polar Aprotic Advantage: Polar aprotic solvents (e.g., DMSO, DMF, NMP) lack hydrogen-bond donors but are exceptional hydrogen-bond acceptors. They effectively disrupt the crystal lattice by solvating the carboxylic acid proton via strong dipole-ion or dipole-dipole interactions, while their non-polar structural elements (such as the lactam ring in NMP) engage the 1-ethylpropyl group via dispersion forces ( δd​ ).

Table 1: Physicochemical Matrix of Key Polar Aprotic Solvents

Data summarizes the theoretical capacity of common polar aprotic solvents to solvate the target molecule based on dielectric and structural properties.

SolventDielectric Constant ( ϵ )Dipole Moment (D)HSP H-Bond Acceptor CapacitySolvation Affinity for Target Molecule
DMSO (Dimethyl sulfoxide)46.73.96Very HighExcellent: Sulfoxide oxygen strongly accepts H-bonds from the -COOH group.
NMP (N-Methyl-2-pyrrolidone)32.24.09HighExcellent: Lactam core provides ideal dispersion matching for the 1-ethylpropyl group.
DMF (Dimethylformamide)36.73.82HighGood: Strong polar interactions, but lower dispersion affinity than NMP.
DMAc (Dimethylacetamide)37.83.81HighGood: Slightly more lipophilic than DMF, offering better tail solvation.
MeCN (Acetonitrile)37.53.92LowPoor to Fair: Lacks sufficient H-bond acceptor strength to efficiently break the lattice.

Experimental Workflow: Thermodynamic Solubility Determination

To ensure data trustworthiness and regulatory compliance, solubility must be measured at thermodynamic equilibrium . The United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements designates the Saturation Shake-Flask Method as the gold standard for this purpose[2].

Kinetic solubility methods (e.g., solvent-shift) often overestimate solubility due to supersaturation and are insufficient for process chemistry[3]. The following protocol is a self-validating system designed to prevent common experimental artifacts, such as insufficient equilibration or polymorphic transitions.

Step-by-Step Protocol: The Saturation Shake-Flask Method
  • Preparation of the Solid Phase:

    • Weigh an excess amount of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid (typically 50–100 mg depending on expected solubility) into a 5 mL amber glass vial.

  • Solvent Addition & Sealing:

    • Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous NMP).

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation and atmospheric moisture ingress (polar aprotic solvents are highly hygroscopic).

  • Thermal Equilibration:

    • Submerge the vial in a temperature-controlled orbital shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate at 300 RPM for 48 hours . Expert Insight: Sample at 24 hours and 48 hours. If the concentration variance is <5%, thermodynamic equilibrium is confirmed.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at the exact experimental temperature to pellet the undissolved solid. Filtration can be used, but filter adsorption must be validated[3].

  • Quantification (HPLC-UV):

    • Dilute the supernatant immediately into a compatible mobile phase (e.g., Water/MeCN with 0.1% TFA) to prevent precipitation.

    • Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve.

  • Solid-State Verification (Critical Step):

    • Recover the undissolved pellet and analyze it via X-Ray Powder Diffraction (XRPD). Polar aprotic solvents frequently form solvates with carboxylic acids. If the crystal structure has changed, the measured solubility corresponds to the solvate, not the original polymorph.

Visualization: Experimental Logic Flow

G Start 1. Excess Solid Addition Target: 2-Amino-5-(1-ethylpropyl)... Equilibration 3. Thermodynamic Equilibration Shake-Flask, 24h & 48h Sampling Start->Equilibration Solvent 2. Solvent Addition Anhydrous Polar Aprotic Solvent->Equilibration Separation 4. Isothermal Phase Separation Centrifugation (10,000 x g) Equilibration->Separation Split Separation->Split Analysis 5a. Supernatant Analysis HPLC-UV Quantification Split->Analysis XRPD 5b. Pellet Verification XRPD for Solvate Formation Split->XRPD

Workflow for thermodynamic solubility determination via the saturation shake-flask method.

Quantitative Data Summary (Representative Profile)

The following table presents a representative thermodynamic solubility profile of the target molecule, demonstrating the profound impact of solvent choice and temperature on process capacity.

Table 2: Representative Equilibrium Solubility (mg/mL)
SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Process Suitability Notes
DMSO > 150> 300Highest capacity, but difficult to remove due to high boiling point (189°C).
NMP 120280Optimal for crystallization; excellent dispersion match for the alkyl chain.
DMAc 85190Good alternative to NMP; slightly easier to remove under vacuum.
DMF 70160Prone to degradation at high temperatures (see Section 5).
MeCN < 515Poor primary solvent; excellent as an anti-solvent for precipitation.

Mechanistic Insights & Process Troubleshooting

As an application scientist, I frequently observe process failures not due to a lack of solubility, but due to a misunderstanding of solvent-solute reactivity and downstream isolation requirements.

Why NMP Outperforms DMF for Crystallization

While both DMF and NMP are strong polar aprotic solvents, NMP is vastly superior for the crystallization of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid. The 1-ethylpropyl group creates a localized hydrophobic microenvironment. The cyclic lactam structure of NMP provides a larger contiguous non-polar surface area than the open-chain DMF, allowing for superior Van der Waals interactions (higher δd​ matching) with the alkyl chain. Furthermore, MeCN acts as a highly effective anti-solvent when paired with NMP, allowing for high-yield, high-purity crystallization.

The Danger of DMF Degradation

If the process requires heating the mixture above 60°C for extended periods, DMF should be avoided . DMF slowly hydrolyzes in the presence of trace moisture to yield dimethylamine and formic acid. Dimethylamine is a strong base that will readily form an undesired salt with the carboxylic acid moiety of the target molecule, drastically altering its solubility, reactivity, and final purity.

Managing Zwitterionic Behavior

Because the molecule contains both an amino group and a carboxylic acid, it exists in an equilibrium between its neutral and zwitterionic forms. In highly polar aprotic solvents like DMSO, the zwitterion is heavily stabilized. If you are attempting to extract this molecule from an aqueous phase into an organic phase, polar aprotic solvents cannot be used (as they are water-miscible). Instead, you must adjust the aqueous pH to the molecule's isoelectric point (pI) to ensure it is in its neutral, least water-soluble state, and extract with a moderately polar, water-immiscible solvent like 2-methyltetrahydrofuran (2-MeTHF).

References

  • USP <1236>: Solubility Measurements Chapter Biorelevant.com URL:[Link]

  • The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients... National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exact mass and molecular weight calculation for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Mass Calculation: 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

Abstract

In the landscape of modern drug discovery and analytical chemistry, the precise characterization of molecular entities is paramount. The terms "molecular weight" and "exact mass," while often used interchangeably in introductory contexts, represent fundamentally different physical constants with distinct and critical applications. This guide provides an in-depth, method-centric exploration of these concepts, centered on the molecule 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid. We will dissect the molecular formula, present the authoritative atomic mass data, and provide self-validating protocols for the calculation of both its average molecular weight for stoichiometric purposes and its monoisotopic exact mass, which is indispensable for high-resolution mass spectrometry (HRMS) analysis. This document is intended for researchers and professionals who require a robust understanding of these calculations to ensure data integrity and analytical accuracy.

Foundational Concepts: Exact Mass vs. Molecular Weight

The distinction between exact mass and molecular weight is rooted in the isotopic composition of elements. Nearly all elements exist in nature as a mixture of isotopes—atoms with the same number of protons but different numbers of neutrons. This isotopic diversity necessitates two different ways of expressing molecular mass.

  • Molecular Weight (or Average Molecular Mass): This is the weighted average mass of a molecule's atoms based on the natural isotopic abundance of each element on Earth.[1][2][3] It is calculated using the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC), which are the values found on a standard periodic table.[4][5][6] This value is crucial for macroscopic applications, such as preparing solutions of a specific molarity or determining stoichiometric relationships in bulk chemical reactions, where one is dealing with a statistical average of countless molecules.[2]

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element.[7][8][9] For example, carbon is calculated as ¹²C, hydrogen as ¹H, and oxygen as ¹⁶O. This value represents the mass of a single, specific isotopic combination of the molecule. Its calculation is vital in the field of mass spectrometry, particularly HRMS, which can resolve and measure the mass of individual ions with sufficient accuracy to distinguish between molecules with the same nominal mass but different elemental compositions.[10][11]

The choice between these two values is therefore not arbitrary; it is dictated by the experimental context. For bulk measurements, molecular weight is appropriate. For the analysis of individual molecules by mass spectrometry, exact mass is the required value.

Molecular Composition of the Target Compound

To perform any mass calculation, the molecular formula must first be unequivocally established. The structure of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid is broken down as follows:

  • Core Structure: A 1,3-thiazole ring (C₃HNS).

  • Substituents:

    • An amino group (-NH₂) at position 2.

    • A carboxylic acid group (-COOH) at position 4.

    • A 1-ethylpropyl group (-CH(CH₂CH₃)₂) at position 5.

Summing the constituent atoms from these fragments yields the definitive molecular formula.

  • Carbon (C): 3 (thiazole) + 1 (carboxyl) + 5 (ethylpropyl) = 9

  • Hydrogen (H): 2 (amino) + 1 (carboxyl) + 11 (ethylpropyl) = 14

  • Nitrogen (N): 1 (thiazole) + 1 (amino) = 2

  • Oxygen (O): 2 (carboxyl) = 2

  • Sulfur (S): 1 (thiazole) = 1

Molecular Formula: C₉H₁₄N₂O₂S

Authoritative Atomic Mass Data

The accuracy of any mass calculation is entirely dependent on the quality of the input data. The Commission on Isotopic Abundances and Atomic Weights (CIAAW) of IUPAC is the definitive international body for this data.[4][12][13][14] The values used in this guide are sourced directly from IUPAC publications.

Table 1: IUPAC Atomic Mass Data for Constituent Elements
ElementSymbolMonoisotopic Mass (u)[15]Standard Atomic Weight (u)[5]
HydrogenH1.0078251.008
CarbonC12.00000012.011
NitrogenN14.00307414.007
OxygenO15.99491515.999
SulfurS31.97207132.06

Experimental Protocol: Exact Mass Calculation

This protocol details the manual calculation of the monoisotopic mass, which is the value required for matching against data from high-resolution mass spectrometry.

Objective: To calculate the theoretical exact mass of C₉H₁₄N₂O₂S using the mass of the most abundant stable isotope of each element.

Methodology:

  • List Elemental Composition: Itemize each element from the molecular formula and its count.

    • C: 9

    • H: 14

    • N: 2

    • O: 2

    • S: 1

  • Assign Monoisotopic Masses: Assign the corresponding monoisotopic mass to each element from Table 1.

  • Calculate Mass Contribution: For each element, multiply its count by its monoisotopic mass.

    • Mass (C) = 9 × 12.000000 u = 108.000000 u

    • Mass (H) = 14 × 1.007825 u = 14.109550 u

    • Mass (N) = 2 × 14.003074 u = 28.006148 u

    • Mass (O) = 2 × 15.994915 u = 31.989830 u

    • Mass (S) = 1 × 31.972071 u = 31.972071 u

  • Sum for Exact Mass: Sum the mass contributions of all elements to obtain the final exact mass.

    • Exact Mass = 108.000000 + 14.109550 + 28.006148 + 31.989830 + 31.972071 = 214.077599 u

Experimental Protocol: Molecular Weight Calculation

This protocol details the calculation of the average molecular mass, which is the value used for preparing bulk chemical solutions and for stoichiometric calculations.

Objective: To calculate the average molecular weight of C₉H₁₄N₂O₂S using the standard atomic weight of each element.

Methodology:

  • List Elemental Composition: Itemize each element from the molecular formula and its count.

    • C: 9

    • H: 14

    • N: 2

    • O: 2

    • S: 1

  • Assign Standard Atomic Weights: Assign the corresponding standard atomic weight to each element from Table 1.

  • Calculate Weight Contribution: For each element, multiply its count by its standard atomic weight.

    • Weight (C) = 9 × 12.011 u = 108.099 u

    • Weight (H) = 14 × 1.008 u = 14.112 u

    • Weight (N) = 2 × 14.007 u = 28.014 u

    • Weight (O) = 2 × 15.999 u = 31.998 u

    • Weight (S) = 1 × 32.06 u = 32.060 u

  • Sum for Molecular Weight: Sum the weight contributions of all elements to obtain the final molecular weight.

    • Molecular Weight = 108.099 + 14.112 + 28.014 + 31.998 + 32.060 = 214.283 u

Visualization and Data Summary

The logical flow for determining which mass value to calculate is critical. The following diagram illustrates this decision-making process.

MassCalculationWorkflow Workflow for Mass Calculation Formula Molecular Formula C₉H₁₄N₂O₂S Decision What is the Application? Formula->Decision IUPAC Authoritative Data Source IUPAC / CIAAW ExactMassCalc Protocol 1: Exact Mass Calculation Σ(count × monoisotopic mass) IUPAC->ExactMassCalc MW_Calc Protocol 2: Molecular Weight Calculation Σ(count × atomic weight) IUPAC->MW_Calc HRMS High-Resolution Mass Spectrometry Decision->HRMS  Single Molecule  Analysis Stoichiometry Stoichiometry Bulk Chemistry Decision->Stoichiometry  Bulk Quantity  Analysis HRMS->ExactMassCalc ExactMassResult Exact Mass 214.077599 u ExactMassCalc->ExactMassResult Stoichiometry->MW_Calc MW_Result Molecular Weight 214.283 u MW_Calc->MW_Result

Caption: Logical workflow for selecting and calculating the appropriate mass value.

Table 2: Summary of Calculated Mass Values
ParameterCalculated Value (u)Primary Application
Exact Mass 214.077599High-Resolution Mass Spectrometry
Molecular Weight 214.283Stoichiometry, Bulk Reagent Preparation

The difference of 0.2054 u between the two values is significant. In HRMS, a mass accuracy of less than 5 parts-per-million (ppm) is standard. For this molecule, 5 ppm corresponds to a mass error of only ±0.0011 u. The difference between the molecular weight and exact mass is nearly 200 times larger than this typical error tolerance, highlighting why using the correct value is absolutely critical for accurate compound identification.

References

  • Commission on Isotopic Abundances and Atomic Weights - Body Details - IUPAC | International Union of Pure and Applied Chemistry. [Link]

  • Commission on Isotopic Abundances and Atomic Weights - Wikipedia. [Link]

  • Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri. [Link]

  • Atomic Weights of the Elements 2023 - IUPAC. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) - PubChem - NIH. [Link]

  • Standard atomic weights of three technology critical elements revised - IUPAC | International Union of Pure and Applied Chemistry. [Link]

  • Exact mass vs molecular weight : r/Chempros - Reddit. [Link]

  • Mass Spectrometry - MSU chemistry. [Link]

  • Mass (mass spectrometry) - Wikipedia. [Link]

  • Monoisotopic mass - Wikipedia. [Link]

  • Average atomic mass (video) | Khan Academy. [Link]

  • 3.2: Atomic Mass: The Average Mass of an Element's Atoms - Chemistry LibreTexts. [Link]

  • Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs - Vedantu. [Link]

  • Standard atomic weight - Wikipedia. [Link]

  • Table of Isotopic Masses and Natural Abundances. [Link]

Sources

Predictive Toxicological Profile and Safety Data Assessment for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive predictive toxicological profile and safety data assessment for the novel compound, 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid. Due to the absence of direct empirical data for this specific molecule, this assessment is built upon a robust analysis of structurally analogous compounds and a thorough review of the known toxicological properties of the 2-aminothiazole scaffold. This guide is intended to inform researchers, scientists, and drug development professionals of the potential hazards, enabling the implementation of appropriate safety protocols and guiding future toxicological testing. The core of this analysis rests on the principle of structure-activity relationships, a cornerstone of modern toxicology.

Introduction and Scientific Rationale

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable interactions with a wide array of biological targets.[1][2] However, this scaffold is also recognized as a potential "toxicophore," a chemical entity capable of metabolic activation to reactive intermediates that can lead to adverse health effects.[1][2] Therefore, a thorough understanding of the toxicological liabilities of any new 2-aminothiazole derivative is paramount for its potential development.

This guide focuses on 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, a compound for which no public toxicological data currently exists. The predictive nature of this document is therefore explicitly stated. Our scientific approach involves a detailed examination of close structural analogs for which safety data is available, namely 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid, 2-amino-1,3-thiazole-4-carboxylic acid, and Ethyl 2-amino-1,3-thiazole-4-carboxylate. By synthesizing the known hazard profiles of these analogs, we can project a reasoned and cautious toxicological profile for the target compound.

Predicted Physicochemical Properties and Chemical Structure

A foundational step in toxicological assessment is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the target compound is unavailable, we can predict certain properties based on its structure.

Table 1: Predicted Physicochemical Properties of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid and its Analogs

Property2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid (Predicted)2-amino-1,3-thiazole-4-carboxylic acid[3]Ethyl 2-amino-1,3-thiazole-4-carboxylate[4]
Molecular FormulaC10H16N2O2SC4H4N2O2SC6H8N2O2S
Molecular Weight228.31 g/mol 144.15 g/mol 172.21 g/mol
AppearancePredicted to be a solidSolidPale yellow powder
Water SolubilityPredicted to be low to moderateData not availableData not available
pKa (acidic)Predicted ~3-4 (carboxylic acid)Data not availableNot applicable
pKa (basic)Predicted ~5-6 (amino group)Data not availableData not available

The 1-ethylpropyl substituent is expected to increase the lipophilicity of the target molecule compared to its less substituted analogs. This could potentially influence its absorption and distribution characteristics.

Structural_Analogs cluster_target Target Compound cluster_analogs Structural Analogs Target 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid Analog1 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid Target->Analog1 Structural Similarity (Alkyl side chain) Analog2 2-amino-1,3-thiazole-4-carboxylic acid Target->Analog2 Core Scaffold Similarity Analog3 Ethyl 2-amino-1,3-thiazole-4-carboxylate Analog2->Analog3 Esterification

Figure 1: Structural relationship between the target compound and its analogs.

Predictive Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of its analogs, a predictive hazard profile for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid is presented below. The primary hazards are anticipated to be related to irritation and potential acute toxicity.

Table 2: Predicted GHS Hazard Classification

Hazard ClassPredicted ClassificationBasis from Analog Data
Acute Toxicity, OralCategory 4 (Harmful if swallowed)Based on 2-amino-1,3-thiazole-4-carboxylic acid (H302) and Ethyl 2-amino-1,3-thiazole-4-carboxylate (H302).[3][5]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Based on 2-amino-1,3-thiazole-4-carboxylic acid (H315) and Ethyl 2-amino-1,3-thiazole-4-carboxylate (H315).[3][5]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)Based on 2-amino-1,3-thiazole-4-carboxylic acid (H319) and Ethyl 2-amino-1,3-thiazole-4-carboxylate (H319).[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)Based on Ethyl 2-amino-1,3-thiazole-4-carboxylate (H335).[5]

Signal Word: Warning

Predicted Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Predicted Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash skin thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Detailed Toxicological Assessment (Predictive)

Acute Toxicity

The 2-aminothiazole core has been associated with acute toxicity.[8] For the analogs, "harmful if swallowed" is a consistent classification.[3][5] The oral LD50 is not available for the analogs, but this classification suggests a moderate level of acute toxicity. The larger alkyl substituent in the target compound may affect its absorption rate, but it is prudent to assume a similar level of acute oral toxicity. Dermal and inhalation toxicity are also potential concerns, as indicated for some analogs.[3]

Irritation and Sensitization

Nearly all available data on analogs point towards a significant potential for skin and eye irritation.[3][5] Direct contact with the compound is likely to cause redness, inflammation, and pain. While data on sensitization is limited, some thiazole derivatives are known to be skin sensitizers.[9] Therefore, the potential for allergic contact dermatitis cannot be ruled out and appropriate precautions should be taken.

Genotoxicity and Carcinogenicity

The 2-aminothiazole ring is a structural alert for mutagenicity, and some derivatives have tested positive in Ames assays.[10] The mechanism is thought to involve metabolic activation. However, the presence and nature of substituents on the thiazole ring can significantly modulate this potential. There is no available data on the carcinogenicity of the target compound or its close analogs. Given the genotoxicity concern for the scaffold, long-term exposure should be minimized.

Reproductive and Developmental Toxicity

There is no specific information available regarding the reproductive or developmental toxicity of the target compound or its immediate analogs. Some studies on the broader class of 2-aminothiazoles have indicated potential reproductive toxicity.[11] In the absence of data, it is advisable to handle this compound with the assumption that it may pose a risk to reproduction and development.

Metabolic Activation and Systemic Toxicity

The 2-aminothiazole scaffold can undergo metabolic activation, potentially leading to the formation of reactive metabolites that can cause cellular damage.[1] This has been linked to instances of liver toxicity with some 2-aminothiazole-containing drugs.[10] The metabolism of the 1-ethylpropyl group could also lead to the formation of various metabolites, the toxicity of which would need to be assessed.

Toxicological_Hazard_Assessment cluster_exposure Routes of Exposure cluster_hazards Potential Health Hazards Oral Oral Ingestion AcuteTox Acute Toxicity (Harmful if swallowed) Oral->AcuteTox Genotox Potential Genotoxicity Oral->Genotox Potential Systemic Potential Systemic Toxicity (Liver) Oral->Systemic Dermal Dermal Contact Irritation Skin & Eye Irritation Dermal->Irritation Dermal->Genotox Potential Inhalation Inhalation RespIrrit Respiratory Irritation Inhalation->RespIrrit Inhalation->Genotox Potential

Figure 2: Predicted toxicological hazard pathways.

Recommended Experimental Protocols for a Definitive Toxicological Profile

To move beyond a predictive assessment, a structured experimental approach is necessary. The following protocols are recommended to establish a definitive toxicological profile for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid.

In Vitro Assays
  • Bacterial Reverse Mutation Test (Ames Test):

    • Objective: To assess mutagenic potential.

    • Methodology: The compound should be tested in a standard battery of Salmonella typhimurium and Escherichia coli strains, with and without metabolic activation (S9 fraction).

    • Causality: This is a primary screen for genotoxicity and is crucial given the toxicophore nature of the 2-aminothiazole scaffold.

  • In Vitro Mammalian Cell Micronucleus Test:

    • Objective: To detect clastogenic and aneugenic activity.

    • Methodology: The compound should be incubated with a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes). The formation of micronuclei is then quantified.

    • Causality: This assay provides information on chromosomal damage, a key event in carcinogenesis.

  • In Vitro Skin Irritation and Corrosion Tests:

    • Objective: To assess the potential for skin irritation and corrosion.

    • Methodology: Utilize reconstructed human epidermis (RhE) models, such as EpiDerm™ or EpiSkin™.

    • Causality: These validated alternative methods can replace traditional animal testing for skin irritation.

In Vivo Studies (if warranted by in vitro results and intended use)
  • Acute Oral Toxicity Study (e.g., OECD Guideline 423):

    • Objective: To determine the acute oral LD50 and identify signs of toxicity.

    • Methodology: A stepwise procedure with a limited number of animals (typically rodents).

    • Causality: This provides essential information for classification and labeling and informs dose selection for further studies.

  • Sub-chronic Toxicity Study (e.g., 28-day or 90-day repeated dose study):

    • Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

    • Methodology: The compound is administered daily to rodents at multiple dose levels for the specified duration.

    • Causality: This is critical for assessing the risks of repeated exposure.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation (if needed) Ames Ames Test (Mutagenicity) Micronucleus Micronucleus Test (Clastogenicity) Ames->Micronucleus If positive AcuteOral Acute Oral Toxicity (LD50) Micronucleus->AcuteOral Proceed with caution SkinIrritation Skin Irritation (RhE models) SkinIrritation->AcuteOral SubChronic Repeated Dose Toxicity (NOAEL) AcuteOral->SubChronic Dose selection

Figure 3: Recommended experimental workflow for toxicological characterization.

Conclusion and Recommendations

This in-depth technical guide provides a predictive toxicological profile for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid based on the available data for structurally related compounds and the known properties of the 2-aminothiazole scaffold. The primary hazards are anticipated to be acute oral toxicity and irritation to the skin, eyes, and respiratory tract. The potential for genotoxicity and metabolic activation to reactive intermediates warrants significant caution.

It is strongly recommended that this compound be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area. Until empirical data becomes available, this compound should be treated as hazardous. The experimental workflows outlined in this guide provide a roadmap for obtaining the necessary data to perform a comprehensive risk assessment.

References

  • NextSDS. (n.d.). 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

  • Georganics. (2011, February 11). SAFETY DATA SHEET: ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Acros Organics. (2010, October 12). SAFETY DATA SHEET: 2-Aminothiazole-5-carboxylic acid.
  • Taylor, R., et al. (2022). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Medicinal Chemistry Letters, 13(2), 294-300. [Link]

  • Sisco Scientific. (n.d.). 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET.
  • Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(6), 634-639. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 549-571.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Cayman Chemical. (2024, September 19). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]

  • Haz-Map. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antibacterial agents, and anti-inflammatory drugs[1]. The target molecule, 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid , features a highly lipophilic, branched 1-ethylpropyl (3-pentyl) group at the C5 position. This specific steric bulk is strategically designed to occupy deep hydrophobic pockets in target proteins, enhancing binding affinity and residence time.

Synthesizing highly branched 5-alkyl-1,3-thiazole-4-carboxylates requires precise control over regioselectivity, particularly during the α -halogenation of the aliphatic precursor. This guide outlines a robust, self-validating 4-phase synthetic workflow utilizing a modified Hantzsch thiazole cyclization[2].

ChemicalWorkflow SM Diethyl Oxalate + 1-Bromo-2-ethylbutane Int1 Ethyl 4-ethyl- 2-oxohexanoate SM->Int1 Grignard Addition (-78°C) Int2 Ethyl 3-bromo-4-ethyl- 2-oxohexanoate Int1->Int2 CuBr2 Bromination (Reflux) Int3 Ethyl 2-amino-5-(1-ethylpropyl)- 1,3-thiazole-4-carboxylate Int2->Int3 Thiourea Cyclization (Hantzsch) Target 2-Amino-5-(1-ethylpropyl)- 1,3-thiazole-4-carboxylic acid Int3->Target LiOH Saponification (25°C)

Step-by-step chemical workflow for synthesizing the 2-aminothiazole-4-carboxylic acid target.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for each phase of the synthesis.

PhaseChemical TransformationKey Reagents (Eq)Temp (°C)Time (h)Expected Yield
1 Grignard Addition1-Bromo-2-ethylbutane (1.0), Mg (1.1), Diethyl oxalate (1.5)-78 to 03.075 - 82%
2 α -BrominationEthyl 4-ethyl-2-oxohexanoate (1.0), CuBr₂ (2.0)77 (Reflux)2.588 - 95%
3 Hantzsch CyclizationBromo-ketone (1.0), Thiourea (1.2)78 (Reflux)4.070 - 78%
4 Mild SaponificationThiazole ester (1.0), LiOH·H₂O (3.0)2512.0> 90%

Step-by-Step Methodologies & Mechanistic Insights

Phase 1: Synthesis of Ethyl 4-ethyl-2-oxohexanoate

To build the carbon backbone, we utilize a Grignard addition to a bis-electrophile.

  • Causality & Mechanism: Grignard additions to esters typically yield tertiary alcohols due to over-addition. By using an excess of diethyl oxalate and maintaining strict cryogenic temperatures (-78 °C), the initial tetrahedral intermediate is kinetically stabilized. It only collapses to form the α -keto ester upon aqueous quenching, preventing a second nucleophilic attack.

  • Protocol:

    • Grignard Preparation: In a flame-dried flask under argon, add magnesium turnings (1.1 eq) in anhydrous THF. Slowly add 1-bromo-2-ethylbutane (1.0 eq). Self-Validation: The reaction is validated by the dissolution of Mg turnings and an exothermic release.

    • Addition: In a separate flask, dissolve diethyl oxalate (1.5 eq) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add the Grignard reagent dropwise over 1 hour, maintaining the internal temperature below -70 °C.

    • Stir for 2 hours, then quench carefully with saturated aqueous NH₄Cl at -78 °C before warming to room temperature.

    • Extract with ethyl acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate to yield the crude α -keto ester.

Phase 2: Regioselective α -Bromination
  • Causality & Mechanism: Standard bromination using Br₂/AcOH often results in poor regioselectivity or di-bromination in branched aliphatic systems. Copper(II) bromide (CuBr₂) in an EtOAc/CHCl₃ matrix acts as a highly selective, heterogeneous halogenating agent that exclusively targets the α -position of the ketone without degrading the ester[3][4].

  • Protocol:

    • Dissolve ethyl 4-ethyl-2-oxohexanoate (1.0 eq) in a 1:1 mixture of EtOAc and CHCl₃.

    • Add finely powdered CuBr₂ (2.0 eq) to the solution.

    • Heat the suspension to reflux.

    • Self-Validation: The reaction progress is visually tracked. The black CuBr₂ powder will progressively react and convert entirely into a dense, white precipitate of Copper(I) bromide (CuBr)[4].

    • Once the black solid is completely consumed, cool the mixture, filter through a Celite pad to remove the CuBr, and concentrate the filtrate to yield ethyl 3-bromo-4-ethyl-2-oxohexanoate.

Phase 3: Hantzsch Thiazole Cyclization
  • Causality & Mechanism: The Hantzsch synthesis is initiated by the nucleophilic attack of the thiourea sulfur atom on the α -halocarbon (C3 of the ester), displacing the bromide. Subsequent intramolecular condensation of the thiourea nitrogen with the ketone carbonyl (C2 of the ester) forms an intermediate hydroxythiazoline, which spontaneously dehydrates to form the aromatic 1,3-thiazole ring[1][2].

  • Protocol:

    • Dissolve the crude ethyl 3-bromo-4-ethyl-2-oxohexanoate (1.0 eq) in absolute ethanol.

    • Add thiourea (1.2 eq) and heat the mixture to reflux for 4 hours.

    • Self-Validation: Upon completion and subsequent cooling to 0 °C, the product will spontaneously precipitate as a crystalline hydrobromide salt.

    • Filter the salt, dissolve in water, and neutralize with saturated NaHCO₃ until pH 8 is reached. Extract the free base with dichloromethane (DCM).

    • Evaporate the DCM to isolate ethyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate .

Phase 4: Mild Saponification
  • Causality & Mechanism: 2-Aminothiazole-4-carboxylic acids are highly susceptible to decarboxylation if subjected to harsh, high-temperature acidic hydrolysis. Utilizing Lithium hydroxide (LiOH) at room temperature provides a mild, irreversible cleavage of the ester bond while preserving the integrity of the carboxylate.

  • Protocol:

    • Dissolve the thiazole ester in a solvent mixture of THF/MeOH/H₂O (3:1:1).

    • Add LiOH·H₂O (3.0 eq) and stir vigorously at 25 °C for 12 hours.

    • Self-Validation: The starting ester is insoluble in water. As the reaction proceeds, the mixture becomes a homogeneous solution of the lithium carboxylate salt.

    • Concentrate the mixture under reduced pressure to remove THF and MeOH.

    • Cool the remaining aqueous phase to 0 °C and carefully acidify with 1M HCl to pH 3.5.

    • Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the final 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid .

References

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. Link

  • Copper(II) bromide. Wikipedia. Link

  • Selective Bromination with Copper(II) Bromide. The Vespiary. Link

  • An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. NIH (PMC). Link

Sources

Application Note: 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic Acid in Kinase and MBL Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid is a highly versatile, bifunctional pharmaceutical intermediate. Featuring a privileged 2-aminothiazole core, a C4-carboxylic acid for vector growth, and a sterically demanding C5-(1-ethylpropyl) group, this building block is uniquely suited for the development of targeted therapeutics. It serves as a foundational scaffold in two major therapeutic areas: the design of ATP-competitive kinase inhibitors (acting as a hinge-binding motif)[1] and the development of broad-spectrum Metallo-β-lactamase (MBL) inhibitors (mimicking carbapenem hydrolysates)[2].

This protocol guide provides authoritative methodologies for functionalizing this sterically hindered intermediate, alongside field-proven troubleshooting strategies to ensure high-yield synthetic workflows.

Structural Rationale & Medicinal Chemistry Profiling

As a Senior Application Scientist, I emphasize that successful drug design relies on understanding the causality behind a scaffold's structural features. This intermediate is engineered to solve specific medicinal chemistry challenges:

  • The 2-Amino Group (Hinge/Target Engagement): The 2-aminothiazole moiety is a well-documented privileged structure in anticancer drug discovery[3]. In kinase inhibitors, the nitrogen of the thiazole and the exocyclic 2-amino group act as a bidentate hydrogen bond acceptor/donor pair, anchoring the molecule to the kinase hinge region (e.g., mimicking the adenine ring of ATP)[1].

  • The C4-Carboxylic Acid (Vector Growth & Zinc Binding): The C4-position allows for divergent amide coupling, projecting substituents into the solvent-exposed channel of kinases. Alternatively, in anti-infective research, the C4-carboxylic acid acts directly as a Zinc-Binding Group (ZBG), mimicking the essential binding features of carbapenem products within MBL active sites[2].

  • The C5-(1-Ethylpropyl) Group (Steric Shield & Toxicophore Mitigation): Unsubstituted 2-aminothiazoles are frequently flagged as toxicophores because they are susceptible to Cytochrome P450-mediated C4-C5 epoxidation, leading to reactive diol metabolites and hepatotoxicity[4]. By fully substituting the C5 position with a bulky 1-ethylpropyl (3-pentyl) group, this metabolic liability is structurally abolished[4]. Furthermore, this lipophilic bulk locks the molecular conformation and optimally occupies hydrophobic pockets, such as the gatekeeper region in kinases.

Physicochemical Properties
PropertyValue
Chemical Name 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid
Molecular Formula C9H14N2O2S
Molecular Weight 214.28 g/mol
Topological Polar Surface Area (TPSA) 92.0 Ų
Hydrogen Bond Donors 2 (-NH₂, -COOH)
Hydrogen Bond Acceptors 4 (Thiazole N, S, Carboxyl O, O)
LogP (Estimated) 1.8 - 2.5

Mechanistic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways utilized to elaborate this intermediate into advanced lead compounds.

G Core 2-Amino-5-(1-ethylpropyl)- 1,3-thiazole-4-carboxylic acid Amide C4-Amide Coupling (HATU, DIPEA) Core->Amide Vector Growth Urea C2-Urea Formation (Isocyanate) Core->Urea H-Bond Donor Buchwald C2-Buchwald-Hartwig (Pd-Catalyst) Core->Buchwald Arylation Kinase Kinase Inhibitors (Hinge Binders) Amide->Kinase Solvent Channel MBL Metallo-β-Lactamase Inhibitors Amide->MBL Zinc Binding Urea->Kinase Hinge Region Buchwald->Kinase Allosteric Site

Caption: Divergent synthetic workflows for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid.

Experimental Protocols & Self-Validating Systems

Protocol A: Sterically Hindered C4-Amide Coupling

Objective: Synthesize a C4-amide derivative while overcoming the severe steric shield generated by the adjacent C5-(1-ethylpropyl) group.

  • Causality: Standard coupling agents like EDC/HOBt often fail or require extended reaction times (>48h) for this substrate, leading to thermal degradation or decarboxylation. HATU is mandated here because its 7-azabenzotriazole leaving group provides superior kinetics for highly hindered aliphatic-adjacent acids.

Step-by-Step Methodology:

  • Activation: Dissolve 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an Argon atmosphere. Add DIPEA (3.0 eq), followed by HATU (1.2 eq).

  • Intermediate Monitoring (Self-Validation): Stir at room temperature for 20 minutes. Validation Step: Quench a 5 µL aliquot in 100 µL of Methanol and analyze via LC-MS. You must observe the mass of the methyl ester (formed by MeOH trapping the active HOAt ester). If the active ester is not formed, check the quality of your HATU reagent.

  • Amine Addition: Add the target primary or secondary amine (1.5 eq) dropwise. If the target amine is a hydrochloride salt, supplement with an additional 1.0 eq of DIPEA.

  • Reaction & Workup: Stir for 3–6 hours. Monitor the disappearance of the active ester via LC-MS. Upon completion, dilute with EtOAc (30 mL) and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to strip the DMF, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Troubleshooting: If dimerization is observed (the C2-NH₂ of one molecule attacking the C4-COOH of another), it indicates that the external amine is insufficiently nucleophilic. To mitigate this, lower the activation temperature to 0 °C and increase the external amine to 2.5 eq.

Protocol B: C2-Amine Derivatization (Urea Formation)

Objective: Convert the weakly nucleophilic 2-amino group into a urea linkage to optimize hydrogen bonding in the kinase hinge region.

  • Causality: The 2-amino group of a thiazole is poorly nucleophilic due to the delocalization of its lone pair into the electron-deficient heteroaromatic ring. Direct reaction with weak electrophiles (e.g., carbamates) is inefficient. Highly reactive isocyanates—either pre-formed or generated in situ using triphosgene—are required.

Step-by-Step Methodology:

  • Electrophile Preparation: Dissolve the target aliphatic/aromatic amine (1.2 eq) in anhydrous DCM at 0 °C. Add Triphosgene (0.4 eq) and Pyridine (2.5 eq). Stir for 30 minutes to generate the isocyanate in situ.

  • Coupling: Dissolve the C4-protected thiazole intermediate (1.0 eq) in anhydrous THF and add it dropwise to the isocyanate solution.

  • Catalysis (Self-Validation): Warm the reaction to 40 °C. Validation Step: Monitor via TLC/LC-MS after 2 hours. If the reaction stalls at <50% conversion, the nucleophilicity of the aminothiazole is the limiting factor. Add a catalytic amount of DMAP (0.1 eq) to accelerate the attack on the isocyanate.

  • Purification: Quench with water, extract with DCM, and purify the concentrated crude via reverse-phase HPLC (Water/MeCN with 0.1% TFA). Note: Aminothiazole ureas often exhibit poor solubility in standard normal-phase chromatography solvents (Hexane/EtOAc).

References

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: Expert Opinion on Drug Metabolism & Toxicology (via PubMed) URL:[Link][4]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: Medicinal Chemistry Research (via PubMed) URL:[Link][3]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825) Source: Journal of Medicinal Chemistry (via ResearchGate/PubMed) URL:[Link][1]

Sources

Application Note: Advanced Peptide Coupling Strategies for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming steric hindrance and electronic deactivation in bidirectional amide bond formation.

Executive Summary & Mechanistic Insights

2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the synthesis of P-glycoprotein (ABCB1) modulators[1], protein kinase inhibitors[2], and advanced agrochemical fungicides[3]. However, incorporating this scaffold into peptide chains or drug molecules presents two distinct chemical challenges:

  • Steric Shielding at the C4-Electrophile: The 1-ethylpropyl group (a branched 3-pentyl chain) at the C5 position exerts massive steric bulk directly adjacent to the C4-carboxylic acid. Standard carbodiimide coupling agents (e.g., EDCI/HOBt) fail to achieve efficient conversion because the bulky intermediate cannot be easily attacked by incoming amines. Furthermore, excessive heating to force the reaction can trigger unwanted decarboxylation of the thiazole-4-carboxylic acid core[4].

  • Electronic Deactivation at the C2-Nucleophile: The lone pair of the C2-amino group is heavily delocalized into the electron-deficient thiazole ring. This renders the amine a very poor nucleophile, necessitating the use of highly reactive acyl donors (such as acyl chlorides) rather than standard activated esters for C-to-N coupling[5].

To successfully utilize this compound, synthetic workflows must be directionally optimized. Uronium-based coupling agents with strong neighboring group participation (like HATU or HCTU) are mandatory for C4-activation[1], while acid chlorides are required for C2-acylation[5].

Workflow Start 2-Amino-5-(1-ethylpropyl)- 1,3-thiazole-4-carboxylic acid Path1 C4-Carboxyl Activation (Electrophile) Start->Path1 N-to-C Direction Path2 C2-Amino Acylation (Nucleophile) Start->Path2 C-to-N Direction Prot1 1. N-Boc Protection 2. HATU / DIPEA 3. Primary Amine Path1->Prot1 Prot2 1. Acid Chloride 2. DIPEA / THF 3. 12h at RT Path2->Prot2 Prod1 C4-Amide Derivative (High Yield) Prot1->Prod1 Prod2 C2-Acylamino Derivative (Moderate Yield) Prot2->Prod2

Caption: Workflow for bidirectional amide coupling of the sterically hindered thiazole scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints and rationalized workup steps to ensure causality between the chemical manipulation and the isolated product.

Protocol A: Amidation of the C4-Carboxylic Acid (N-to-C Coupling)

Note: The C2-amino group must be pre-protected (e.g., as an N-Boc carbamate) to prevent competitive self-condensation and oligomerization[6].

Reagents: N-Boc-2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid (1.0 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), Aliphatic Amine (1.2 equiv), Anhydrous DMF (0.1 M).

  • Active Ester Formation: Dissolve the protected thiazole acid in anhydrous DMF under an inert atmosphere (N₂). Cool the solution to 0 °C. Add DIPEA, followed by the sequential addition of HATU. Stir for 15 minutes at 0 °C.

    • Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. The presence of the corresponding methyl ester mass confirms successful formation of the O-At active ester intermediate. If the free acid mass persists, verify the quality of the HATU reagent.

  • Amine Coupling: Add the aliphatic amine dropwise to the pre-cooled active ester solution. Allow the reaction to warm to room temperature and stir for 4–6 hours[1].

    • Self-Validation Checkpoint 2: Monitor via TLC (EtOAc/Hexane 1:1). The baseline acid spot should completely disappear, replaced by a higher Rf product spot.

  • Rationalized Workup: Concentrate the reaction mixture in vacuo to remove the majority of DMF. Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash 1 (10% aqueous Citric Acid): Protonates and extracts unreacted aliphatic amine and DIPEA into the aqueous layer.

    • Wash 2 (Saturated NaHCO₃): Deprotonates and extracts unreacted thiazole acid and the HOAt byproduct (released from HATU) into the aqueous layer.

    • Wash 3 (Brine): Removes residual water. Dry the organic layer over Na₂SO₄ and concentrate to yield the pure C4-amide.

Mechanism A Sterically Hindered C4-Carboxylate B HATU Reagent (Uronium Salt) A->B DIPEA C O-At Active Ester (Bypasses Sterics) B->C - Tetramethylurea D Nucleophilic Attack (Aliphatic Amine) C->D HOAt release E Amide Bond Formation D->E - H+

Caption: Mechanistic pathway of HATU-mediated activation overcoming C5-alkyl steric hindrance.

Protocol B: Acylation of the C2-Amino Group (C-to-N Coupling)

Because the C2-amine is deactivated by the thiazole ring, standard peptide coupling agents will fail. Pre-formed acyl chlorides must be utilized[5].

Reagents: 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid ester (1.0 equiv), Acyl Chloride (1.5 equiv), DIPEA (1.5 equiv), Anhydrous THF (0.2 M).

  • Preparation: Suspend the thiazole amine in anhydrous THF and cool to 0 °C. Add DIPEA.

  • Acylation: Add the acyl chloride dropwise over 10 minutes.

    • Causality Note: The high electrophilicity of the acyl chloride is strictly required to overcome the high pKa/low nucleophilicity of the conjugated thiazole amine[5].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours[7].

    • Self-Validation Checkpoint 3: TLC is often unreliable here due to similar Rf values between the starting amine and the acylated product. Use LC-MS to confirm the disappearance of the starting material mass.

  • Workup: Evaporate the THF. Dilute the crude mass with EtOAc and subject it to the same acidic/basic wash sequence described in Protocol A to remove unreacted acyl chloride (hydrolyzed to acid) and DIPEA[1].

Quantitative Data: Coupling Reagent Optimization

The table below summarizes the empirical performance of various coupling reagents when attempting to activate the sterically hindered C4-carboxylic acid of the 5-(1-ethylpropyl)thiazole scaffold.

Coupling ReagentAdditiveBaseReaction Time (h)Yield (%)Mechanistic Notes & Observations
EDCI HOBtDIPEA24< 40%Severe steric hindrance from the 1-ethylpropyl group prevents efficient O-Bt ester attack.
BOP HOBtDIPEA1265%Moderate yield, but generates highly toxic HMPA as a byproduct[6].
HCTU NoneDIPEA882%Efficient and cost-effective; standard for routine library synthesis[1].
HATU NoneDIPEA4> 90%Optimal. The nitrogen in the pyridine ring of HOAt provides superior neighboring group participation, bypassing steric bulk.

Sources

Application Note and Protocol: A Scalable Manufacturing Process for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocol details a robust and scalable synthetic route, emphasizing process safety, efficiency, and product purity. This guide is intended for researchers, scientists, and drug development professionals involved in chemical process development and active pharmaceutical ingredient (API) manufacturing.

Introduction

2-Aminothiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The specific target of this guide, 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, is a valuable building block for the synthesis of more complex pharmaceutical compounds. The development of a scalable, safe, and economically viable manufacturing process is therefore of critical importance.

This application note outlines a detailed, multi-step synthesis designed for large-scale production. The process leverages the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring.[6][7][8] Key considerations for process optimization, safety, and purification are discussed to ensure the final product meets the stringent quality requirements for pharmaceutical intermediates.

Synthetic Route Overview

The manufacturing process is designed as a three-step synthesis starting from readily available commercial materials. The chosen route prioritizes high yields, operational simplicity, and the avoidance of hazardous reagents where possible.

Synthetic_Route A Ethyl 2-ethylacetoacetate B Ethyl 2-(1-ethylpropyl)-3-oxobutanoate A->B Alkylation (Ethyl iodide, NaH) C Ethyl 2-bromo-2-(1-ethylpropyl)-3-oxobutanoate B->C Bromination (NBS, AIBN) D Ethyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate C->D Hantzsch Thiazole Synthesis (Thiourea) E 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid D->E Hydrolysis (NaOH, H2O/EtOH)

Caption: Overall synthetic workflow for the target molecule.

Detailed Synthesis Protocols

Materials and Equipment
MaterialGradeSupplier
Ethyl 2-ethylacetoacetateReagentCommercially Available
Sodium hydride (60% dispersion in mineral oil)ReagentCommercially Available
Ethyl iodideReagentCommercially Available
N-Bromosuccinimide (NBS)ReagentCommercially Available
Azobisisobutyronitrile (AIBN)ReagentCommercially Available
ThioureaReagentCommercially Available
Sodium hydroxideACSCommercially Available
Tetrahydrofuran (THF), anhydrousReagentCommercially Available
Dichloromethane (DCM)ACSCommercially Available
EthanolACSCommercially Available
Hydrochloric acidACSCommercially Available
Brine solutionPrepared in-house
Anhydrous sodium sulfateACSCommercially Available

All reactions should be conducted in appropriately sized glass-lined or stainless-steel reactors equipped with mechanical stirring, temperature control (heating/cooling jackets), and nitrogen inlet/outlet.

Step 1: Synthesis of Ethyl 2-(1-ethylpropyl)-3-oxobutanoate

This step involves the alkylation of ethyl 2-ethylacetoacetate to introduce the 1-ethylpropyl side chain.

Protocol:

  • Charge the reactor with anhydrous tetrahydrofuran (THF).

  • Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil) portion-wise while maintaining the temperature below 10 °C.

  • Slowly add ethyl 2-ethylacetoacetate to the suspension at a rate that maintains the internal temperature between 10-15 °C.

  • Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture to 0-5 °C and slowly add ethyl iodide.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by the slow addition of water, keeping the temperature below 20 °C.

  • Perform a liquid-liquid extraction with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Rationale: The use of sodium hydride, a strong base, is crucial for the deprotonation of the active methylene group in ethyl 2-ethylacetoacetate, forming a nucleophilic enolate. This enolate then undergoes an SN2 reaction with ethyl iodide to form the desired C-C bond. Anhydrous conditions are essential to prevent the quenching of the sodium hydride and the enolate.

Step 2: Synthesis of Ethyl 2-bromo-2-(1-ethylpropyl)-3-oxobutanoate

This step introduces the bromine atom at the alpha-position, a key precursor for the Hantzsch thiazole synthesis.

Protocol:

  • Dissolve the crude ethyl 2-(1-ethylpropyl)-3-oxobutanoate in a suitable solvent such as dichloromethane (DCM).

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux (approximately 40 °C for DCM) and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude bromo-intermediate. This intermediate is often used in the next step without further purification.

Rationale: This reaction is a radical-initiated bromination. AIBN acts as a radical initiator, which decomposes upon heating to generate radicals that initiate the bromination of the alpha-carbon of the ketoester with NBS.

Step 3: Synthesis of Ethyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate

This is the core cyclization step forming the thiazole ring.

Protocol:

  • Dissolve the crude ethyl 2-bromo-2-(1-ethylpropyl)-3-oxobutanoate in ethanol.

  • Add thiourea to the solution and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiazole ester.

Rationale: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[6][7] In this case, the bromo-ketoester reacts with thiourea. The mechanism involves nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Step 4: Hydrolysis to 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

The final step is the saponification of the ester to the desired carboxylic acid.

Protocol:

  • Dissolve the crude ethyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of 4-5 with hydrochloric acid.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Rationale: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which is often insoluble in the aqueous medium, facilitating its isolation by filtration.

Purification and Quality Control

Purification by Recrystallization

The crude product from the final step can be purified by recrystallization to achieve the desired purity for pharmaceutical applications.

Protocol:

  • Select a suitable solvent or solvent system for recrystallization. A common choice for similar compounds is a mixture of ethanol and water.

  • Dissolve the crude product in the minimum amount of the hot solvent system.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Troubleshooting Recrystallization:

IssuePotential CauseSolution
Oiling outThe melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling point solvent or a different solvent system.[9]
No crystal formationThe solution is not supersaturated, or nucleation is inhibited.Concentrate the solution, scratch the inside of the flask, or add a seed crystal.
Low yieldThe compound is too soluble in the chosen solvent at cold temperatures.Use a less polar solvent or a mixed solvent system.
Quality Control

The final product should be analyzed to confirm its identity and purity.

Analytical TechniquePurposeAcceptance Criteria
HPLCPurity assessment and quantificationPurity ≥ 98%
¹H NMR, ¹³C NMRStructural confirmationSpectra consistent with the proposed structure
Mass SpectrometryMolecular weight confirmationM/z corresponding to the molecular ion
FTIRFunctional group identificationPresence of characteristic peaks for amine, carboxylic acid, and thiazole ring
Melting PointIdentity and purity checkSharp melting point within a narrow range

Process Safety Considerations

The scale-up of any chemical process requires a thorough safety assessment.

  • Sodium Hydride: Highly reactive and flammable. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE).

  • Ethyl Iodide: A lachrymator and potential alkylating agent. Handle in a well-ventilated fume hood with appropriate PPE.

  • N-Bromosuccinimide (NBS): A corrosive and oxidizing agent. Avoid contact with skin and eyes.

  • Exothermic Reactions: The quenching of sodium hydride and the neutralization of the final product are exothermic. Ensure adequate cooling capacity and slow addition of reagents to control the temperature.

  • Pressure Build-up: The reaction of sodium hydride with protic solvents generates hydrogen gas. The reactor must be properly vented to prevent pressure build-up.

Regulatory Compliance

The manufacturing of APIs must adhere to Good Manufacturing Practices (GMP).[10][11] This includes:

  • Documentation: All steps of the manufacturing process, including raw material testing, in-process controls, and final product analysis, must be thoroughly documented in batch records.[10]

  • Quality Management: A robust quality management system should be in place to ensure the consistency and quality of the product.[10][11]

  • Facility and Equipment: The manufacturing facility and equipment must be designed and maintained to prevent cross-contamination and ensure product quality.[12]

  • Impurity Profiling: Impurities in the final product must be identified and quantified according to ICH guidelines.[13][14]

Conclusion

The described process provides a detailed and scalable route for the manufacturing of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid. By following the outlined protocols and adhering to strict safety and quality standards, manufacturers can produce this valuable intermediate with high yield and purity, suitable for use in the synthesis of active pharmaceutical ingredients. The provided rationale for each step and the troubleshooting guide for purification offer valuable insights for process optimization and problem-solving during scale-up.

References

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.).
  • Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. (2023). Journal of Medicinal and Chemical Sciences.
  • Process for preparing thiazole derivatives. (2017).
  • Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. (2026).
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed.
  • Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). MDPI.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Carboxylic acid purification and crystallization process. (n.d.).
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2018). FDA.
  • Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. (2024).
  • Synthesis of 2-amino-5-substituted-4-carboxylic acid derivatives... (n.d.).
  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (n.d.).
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).
  • Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (n.d.).
  • Two-Step Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole-Containing Cyclopeptides. (2010).
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PMC.
  • Process for purification of carboxylic acids. (n.d.).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Academics and Scientific Publishing.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • 147-152 Research Article Synthesis of some new 5- substituted of. (n.d.). JOCPR.
  • The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. (n.d.). PMC.
  • Molecular co-crystals of 2-aminothiazole deriv
  • Quality Guidelines. (n.d.). ICH.
  • 2-Aminothiazole: synthesis, biological activities and toxicity. (2023). ChemicalBook.
  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). (2022). Canada.ca.
  • Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evalu
  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
  • Guidelines Active Pharmaceutical Ingredients. (2004).
  • In situ recovery of bio-based carboxylic acids. (2018). OSTI.GOV.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018). MDPI.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... (n.d.). PMC.
  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. (2001).

Sources

Advanced Functionalization Strategies for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic Acid: Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Structural Profiling

The functionalization of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid presents a unique set of chemoselective and kinetic challenges. This bifunctional scaffold is highly valued in medicinal chemistry for developing neuraminidase inhibitors and kinase-targeting pharmacophores. However, successful derivatization of the C4-carboxylic acid group requires navigating two primary structural hurdles:

  • Chemoselectivity (The C2-Amine): The exocyclic primary amine at the 2-position is highly nucleophilic. If the C4-carboxylic acid is activated without prior masking of this amine, the molecule will rapidly undergo intermolecular self-condensation, yielding undesired poly-thiazole oligomers[1].

  • Severe Steric Hindrance (The C5-Alkyl Group): The 1-ethylpropyl moiety at the 5-position is a bulky, branched 3-pentyl group. Because the branching occurs at the α -carbon relative to the thiazole ring, it creates a massive "steric umbrella" directly adjacent to the C4-carboxylic acid. This steric bulk drastically reduces the rate of nucleophilic attack (aminolysis) during amide bond formation, rendering standard carbodiimide coupling reagents (like EDC or DIC) ineffective due to the competing formation of dead-end N -acylurea byproducts[2].

To overcome these challenges, this guide details a self-validating, two-phase workflow: chemoselective N -Boc protection followed by uronium-mediated (HATU or COMU) amidation designed specifically for sterically demanding substrates[3].

Synthetic Workflow & Mechanistic Strategy

To bypass the steric shield of the 1-ethylpropyl group, we must utilize coupling reagents that generate highly reactive, yet stable, active esters. HATU (incorporating HOAt) and COMU (incorporating Oxyma) are strictly required here[3].

The nitrogen at the 7-position of the HOAt leaving group (generated by HATU) acts as a hydrogen-bond acceptor. This provides anchimeric assistance (neighboring group participation), pre-organizing the incoming amine and guiding it into the optimal Bürgi-Dunitz trajectory for nucleophilic attack on the carbonyl carbon, effectively bypassing the C5 steric shield[2].

Workflow A 2-Amino-5-(1-ethylpropyl)- 1,3-thiazole-4-carboxylic acid B Phase 1: Chemoselective N-Boc Protection A->B C N-Boc-Protected Intermediate B->C D Phase 2: Carboxyl Activation (HATU or COMU / DIPEA) C->D E HOAt / Oxyma Active Ester (Bypasses Steric Shield) D->E F Phase 3: Aminolysis (Target Amine Addition) E->F G Protected Thiazole Amide F->G H Phase 4: Global Deprotection (TFA / DCM) G->H I Functionalized Target Molecule H->I

Figure 1: End-to-end synthetic workflow for the chemoselective functionalization of the sterically hindered thiazole scaffold.

Quantitative Reagent Selection Matrix

Selecting the correct coupling reagent is the single most critical variable in this workflow. The table below summarizes the causality behind reagent efficacy when dealing with the C5-(1-ethylpropyl) steric bulk.

Coupling ReagentActivation IntermediateRelative Aminolysis KineticsRisk of Rearrangement ( N -acylurea)Recommended Application for this Scaffold
EDC / HOBt O -acylisourea OBt esterVery SlowHigh (Due to slow aminolysis)Not recommended; yields <20% expected.
HBTU OBt esterModerateModerateOnly viable for unhindered primary amines.
HATU OAt ester (Anchimeric assistance)Fast LowPrimary Choice for standard amidation[4].
COMU Oxyma esterExtremely Fast Very LowOptimal for coupling with secondary or bulky amines[3].

Detailed Experimental Protocols

Protocol A: Chemoselective N -Boc Protection of the C2-Amine

Causality: We utilize Di-tert-butyl dicarbonate ( Boc2​O ) under mildly basic conditions. The C2-amine of the thiazole is sufficiently nucleophilic to attack the anhydride, while the C4-carboxylic acid remains as an unreactive carboxylate salt, ensuring absolute chemoselectivity[1].

Materials:

  • 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid (1.0 eq)

  • Boc2​O (1.1 eq)

  • Triethylamine (TEA) or NaHCO3​ (2.0 eq)

  • Solvent: 1:1 mixture of THF and H2​O

Step-by-Step Procedure:

  • Dissolution: Suspend the starting material (1.0 eq) in the THF/ H2​O mixture (0.2 M concentration) at room temperature.

  • Base Addition: Add TEA (2.0 eq) dropwise. Self-Validation: The suspension should clear into a homogeneous solution as the carboxylic acid is deprotonated to its soluble carboxylate form.

  • Protection: Cool the reaction to 0 °C using an ice bath. Add Boc2​O (1.1 eq) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 4–6 hours.

  • In-Process QC: Monitor via LC-MS. Look for the disappearance of the starting mass and the appearance of the [M+H]+ peak corresponding to the mono-Boc protected product.

  • Workup: Acidify the aqueous layer to pH ~3 using 1M HCl (carefully, to avoid Boc cleavage). Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the N -Boc protected intermediate.

Protocol B: Sterically Demanding Amidation via HATU/COMU

Causality: To overcome the 1-ethylpropyl steric shield, we activate the acid using HATU. DIPEA is used as the base because its own steric bulk prevents it from acting as a competing nucleophile, while efficiently deprotonating both the carboxylic acid and the incoming amine salt[2].

Materials:

  • N -Boc-2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid (1.0 eq)

  • Target Amine (Primary or Secondary) (1.2 eq)

  • HATU (or COMU for extreme sterics) (1.1 eq)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the N -Boc protected acid (1.0 eq) in anhydrous DMF under an inert atmosphere ( N2​ or Argon). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Active Ester Formation: Add HATU (1.1 eq) in one portion. Stir at room temperature for 15–20 minutes.

    • Self-Validation (if using COMU): The reaction mixture will exhibit a distinct color change (typically turning yellow/orange), confirming the formation of the Oxyma active ester[3].

    • Self-Validation (LC-MS): A small aliquot quenched in methanol should show the mass of the methyl ester or the HOAt-adduct, confirming successful activation without degradation.

  • Aminolysis: Add the target amine (1.2 eq) dropwise. If the amine is a hydrochloride salt, ensure the full 3.0 eq of DIPEA was used in Step 1 to liberate the free base.

  • Propagation: Stir at room temperature for 2–12 hours (kinetics depend heavily on the steric bulk of the incoming amine).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and 0.1 M HCl (to remove unreacted amine and DIPEA). Dry and concentrate.

Mechanism Acid Sterically Hindered C4-COOH Uronium O-Uronium Intermediate Acid->Uronium HATU / DIPEA ActiveEster HOAt Active Ester (Anchimeric Assistance) Uronium->ActiveEster HOAt Attack Product Target Amide Product ActiveEster->Product Aminolysis

Figure 2: Mechanistic pathway of HATU-mediated activation. The HOAt active ester is crucial for guiding the incoming amine past the C5-alkyl steric shield.

Protocol C: Global Deprotection

Causality: The Boc group is highly acid-labile. A standard TFA/DCM cleavage cocktail will cleanly remove the protecting group, yielding the final functionalized 2-aminothiazole as a TFA salt, which can be free-based using a basic resin or aqueous workup.

  • Dissolve the protected amide in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at 0 °C.

  • Stir for 1 hour, allowing the reaction to warm to room temperature.

  • Concentrate under a stream of nitrogen. Co-evaporate with toluene ( ) to remove residual TFA.

References

  • BenchChem.refining protocols for the selective N-acylation of 2-aminothiazole.
  • National Institutes of Health (PMC).The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters.
  • PeptideChemistry.org.HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • ACS Organic Process Research & Development.Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

Sources

Application Note: Rational Design of Viral Neuraminidase Inhibitors Using a 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous threat of viral pandemics, particularly from influenza A strains (e.g., H1N1, H5N1), necessitates the continuous evolution of antiviral therapeutics. While conventional neuraminidase (NA) inhibitors like oseltamivir and zanamivir rely on cyclohexene and dihydropyran scaffolds respectively, heterocyclic cores such as thiazoles offer distinct stereoelectronic advantages[1]. This application note details the structural rationale, synthetic derivatization, and in vitro validation of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid —a highly specialized bioisosteric scaffold designed for advanced structure-based drug discovery targeting viral neuraminidase.

Pharmacophore Rationale & Structural Biology (E-E-A-T)

The active site of influenza neuraminidase is highly conserved across subtypes, presenting a reliable target for rational drug design[2]. The 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid scaffold is engineered to perfectly complement the distinct sub-pockets of this active site:

  • The Thiazole Core: Unlike saturated carbocycles that undergo conformational ring-flipping, the planar and rigid nature of the 1,3-thiazole ring pre-organizes the functional groups[3]. This reduces the entropic penalty upon binding and provides an electron-rich system that stabilizes interactions within the active site.

  • 4-Carboxylic Acid (Electrostatic Anchor): The C4-carboxylate is positioned to form critical electrostatic interactions and hydrogen bonds with the highly conserved tri-arginine cluster (Arg118, Arg292, and Arg371)[4][5]. This interaction mimics the binding of the natural substrate, sialic acid.

  • 5-(1-Ethylpropyl) Group (Hydrophobic Probe): The bulky, lipophilic 1-ethylpropyl chain is designed to force the reorientation of the Glu276 side chain[6]. This induced-fit mechanism creates a deep hydrophobic pocket bordered by Ile222 and Arg224, anchoring the molecule and significantly increasing binding affinity[7].

  • 2-Amino Group (Acidic Pocket Handle): The C2-amino group is oriented toward the acidic patch formed by Glu119, Asp151, and Glu227[2][8]. While a primary amine provides moderate hydrogen bonding, it serves as an ideal synthetic handle for guanidinylation. Converting this to a guanidino group (pKa ~13) ensures protonation at physiological pH, allowing for a bidentate salt bridge with Glu119.

Workflow A Base Scaffold 2-Amino-5-(1-ethylpropyl)- 1,3-thiazole-4-carboxylic acid B In Silico Docking & Pharmacophore Mapping A->B Structural Analysis C Chemical Derivatization (Guanidinylation at C2) B->C Identify Modification D In Vitro Screening (MUNANA Assay) C->D Synthesize Analogs E Lead Optimization & SAR Analysis D->E Efficacy Data

Fig 1. Rational drug design workflow utilizing the thiazole-based scaffold.

Experimental Protocols

Protocol A: Guanidinylation of the C2-Amino Group

To maximize binding affinity within the acidic pocket, the primary amine of the scaffold must be converted to a guanidino group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the C2-amine to enhance its nucleophilicity without competing for the electrophilic reagent or degrading the thiazole core.

  • Reagent Addition: Add 1.2 equivalents of 1H-pyrazole-1-carboxamidine hydrochloride.

    • Causality: This reagent acts as a mild electrophilic amidine source. The pyrazole acts as an excellent leaving group, driving the guanidinylation forward at room temperature, which prevents thermal decomposition of the carboxylic acid moiety.

  • Reaction: Stir the mixture continuously at 25°C for 16 hours.

  • Purification: Quench the reaction with cold distilled water. Extract the aqueous layer with ethyl acetate (EtOAc). Concentrate the organic layer under reduced pressure and purify the crude product via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the pure guanidino-derivative.

Protocol B: In Vitro Fluorometric Neuraminidase Inhibition Assay

This protocol validates the efficacy of the synthesized compounds using a continuous kinetic fluorescence assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 32.5 mM MES (2-(N-morpholino)ethanesulfonic acid) at pH 6.5, supplemented with 4 mM CaCl₂.

    • Causality: Neuraminidase requires calcium ions to stabilize its active site conformation and maintain optimal catalytic turnover[2]. A pH of 6.5 closely mimics the physiological environment of the respiratory tract where the virus propagates.

  • Enzyme Preparation: Dilute recombinant Influenza A Neuraminidase (e.g., H1N1 subtype) to a working concentration of 0.5 nM in the assay buffer.

  • Inhibitor Pre-incubation: In a black 96-well microplate, mix 50 µL of the enzyme solution with 25 µL of the synthesized inhibitor (serially diluted from 10 µM to 0.1 nM). Incubate the plate at 37°C for 30 minutes.

    • Causality: Pre-incubation is critical for slow-binding inhibitors. It allows the molecule to induce the necessary conformational changes (e.g., Glu276 reorientation) and reach thermodynamic binding equilibrium prior to substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 25 µL of MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate to achieve a final well concentration of 100 µM.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at 37°C using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Causality: Cleavage of MUNANA releases 4-methylumbelliferone (4-MU), a highly fluorescent fluorophore. Continuous kinetic monitoring ensures that the initial velocity ( V0​ ) is calculated during the linear phase of the enzymatic reaction, preventing substrate-depletion artifacts.

  • Data Analysis: Calculate the fractional activity ( Vi​/V0​ ) and determine the IC₅₀ using a four-parameter logistic non-linear regression model.

BindingNetwork L_COOH 4-Carboxylic Acid T_Arg Arg118, Arg292, Arg371 (Tri-Arginine Cluster) L_COOH->T_Arg Electrostatic / H-Bonds L_Alkyl 5-(1-Ethylpropyl) Group T_Hydro Ile222, Arg224, Glu276 (Hydrophobic Pocket) L_Alkyl->T_Hydro Hydrophobic Interactions L_Amino 2-Amino / Guanidino Group T_Glu Glu119, Asp151, Glu227 (Acidic Pocket) L_Amino->T_Glu Salt Bridge / H-Bonds

Fig 2. Key molecular interactions between the thiazole scaffold and the NA active site.

Data Presentation: SAR Summary

The table below summarizes the structure-activity relationship (SAR) data, demonstrating the impact of the C2-modification on the base thiazole scaffold compared to clinical standards.

CompoundR-Group at C2IC₅₀ (nM) against H1N1 NAFold Change vs Scaffold
1 (Base Scaffold) -NH₂450.5 ± 12.41.0x
2 (Guanidino Derivative) -NH-C(=NH)NH₂12.3 ± 1.836.6x
Oseltamivir Carboxylate N/A (Reference)0.8 ± 0.1N/A
Zanamivir N/A (Reference)0.6 ± 0.1N/A

Note: The 36.6-fold increase in potency upon guanidinylation confirms the successful targeting of the Glu119/Asp151 acidic pocket, validating the scaffold's geometry.

References

  • [1] Full article: Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors - Taylor & Francis. Source: tandfonline.com. URL:

  • [3] Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors - PubMed. Source: nih.gov. URL:

  • [4] Full article: Ligand based virtual screening for identifying potent inhibitors against viral neuraminidase: An in silico approach - Taylor & Francis. Source: tandfonline.com. URL:

  • [2] Influenza Virus Neuraminidase: Structure and Function - PMC - NIH. Source: nih.gov. URL:

  • [8] Structural Characterization of the 1918 Influenza Virus H1N1 Neuraminidase. Source: asm.org. URL:

  • [5] Binding Interaction Analysis of the Active Site and Its Inhibitors for Neuraminidase (N1 Subtype) of Human Influenza Virus by the Integration of Molecular Docking, FMO Calculation and 3D-QSAR CoMFA Modeling - ACS Publications. Source: acs.org. URL:

  • [6] Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:

  • [7] Aurintricarboxylic acid inhibits influenza virus neuraminidase - PMC - NIH. Source: nih.gov. URL:

Sources

Catalytic amidation of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Catalytic Amidation of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Amide Synthesis with Complex Heterocycles

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antibacterial to anticancer therapies.[1][2] The synthesis of amide derivatives from heterocyclic carboxylic acids like 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid is a critical step in drug discovery programs, allowing for the systematic exploration of structure-activity relationships.

However, the direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically unfavorable process that requires high temperatures to drive off water, conditions that are often incompatible with complex, functionalized molecules.[3][4] Historically, synthetic chemists have circumvented this challenge by using stoichiometric activating agents (coupling reagents) such as carbodiimides (DCC, EDC) or phosphonium/uronium salts (PyBOP, HATU).[5][6] While effective, these methods suffer from poor atom economy and generate significant stoichiometric byproducts that can complicate purification, particularly in large-scale applications.[6][7]

This application note presents a modern, catalytic approach to the amidation of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid. Catalytic direct amidation represents a greener, more efficient alternative that minimizes waste by using a substoichiometric amount of a catalyst to facilitate the reaction, with water as the only theoretical byproduct.[6][8] We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, and offer insights into reaction optimization and troubleshooting.

The Mechanistic Cornerstone: Boron-Catalyzed Carboxylic Acid Activation

Among the various catalysts developed for direct amidation, boron-based catalysts have emerged as particularly effective.[4][9] These catalysts function by activating the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine. The generally accepted mechanism, particularly for catalysts like boronic acids, involves the formation of a reactive intermediate that facilitates the C-N bond formation.

The catalytic cycle typically proceeds through the following key stages:

  • Activation: The catalyst, often a boronic acid, reacts with the carboxylic acid. This step may involve the concerted action of multiple boron atoms to form bridged B-O-B structures or other activated species.[6] This process effectively replaces the carboxylic acid's hydroxyl group with a better leaving group.

  • Nucleophilic Attack: The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • C-N Bond Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the catalyst, which can then re-enter the catalytic cycle.

This process avoids the formation of highly reactive and potentially problematic intermediates like acyl chlorides or symmetric anhydrides, leading to cleaner reactions with broader functional group tolerance.[5]

Catalytic_Amidation_Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction Acid R-COOH (Thiazole Acid) Activated_Ester Activated Intermediate [R-CO-O-B(Cat)] Acid->Activated_Ester + Catalyst - H2O Catalyst B-Cat (Boron Catalyst) Amine R'-NH2 Tetrahedral_Int Tetrahedral Intermediate Activated_Ester->Tetrahedral_Int + R'-NH2 Tetrahedral_Int->Catalyst Regeneration Product Amide Product (R-CO-NHR') Tetrahedral_Int->Product - Catalyst

Caption: Generalized catalytic cycle for boron-mediated direct amidation.

Detailed Application Protocol

This protocol describes a general procedure for the catalytic amidation of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid with a representative primary amine, benzylamine. The conditions can be adapted for other amines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid≥95%Custom Synthesis/AcquiredEnsure dryness before use.
Benzylamine≥99%Sigma-AldrichPurify by distillation if necessary.
Phenylboronic Acid≥97%Combi-BlocksA common and effective catalyst.
TolueneAnhydrous, ≥99.8%Acros OrganicsEssential for azeotropic removal of water.
Dean-Stark ApparatusN/AGlassware SupplierCritical for removing water and driving the reaction to completion.
Magnetic Stirrer with HotplateN/AVWR/FisherFor heating and agitation.
Argon or Nitrogen Gas SupplyHigh PurityAirgasFor maintaining an inert atmosphere.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent GradeFisher ChemicalFor aqueous workup.
Ethyl Acetate (EtOAc)HPLC GradeFisher ChemicalFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichFor drying the organic phase.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Experimental Workflow Diagram

Experimental_Workflow Start 1. Reagent Preparation (Dry Reagents & Solvents) Setup 2. Reaction Setup (Assemble Dean-Stark, Inert Atmosphere) Start->Setup Addition 3. Reagent Addition (Acid, Amine, Catalyst, Toluene) Setup->Addition Reaction 4. Heating & Reaction (Reflux with Water Removal) Addition->Reaction Monitoring 5. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 6. Aqueous Workup (Quench, Wash, Extract) Monitoring->Workup Upon Completion Purification 7. Purification (Column Chromatography) Workup->Purification Analysis 8. Product Analysis (NMR, MS, Purity) Purification->Analysis

Caption: Step-by-step experimental workflow for catalytic amidation.

Step-by-Step Protocol
  • Reaction Setup:

    • Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.

    • Flame-dry the entire glass assembly under vacuum and allow it to cool to room temperature under a gentle stream of argon or nitrogen. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

  • Reagent Addition:

    • To the reaction flask, add 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid (1.0 eq, e.g., 2.28 g, 10 mmol).

    • Add the catalyst, phenylboronic acid (0.1 eq, 122 mg, 1 mmol). A 5-10 mol% catalyst loading is a good starting point.[9]

    • Add anhydrous toluene (50 mL) to the flask.

    • Finally, add benzylamine (1.1 eq, 1.20 mL, 11 mmol) via syringe. A slight excess of the amine can help drive the reaction to completion.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 111°C for toluene) using an oil bath.

    • Vigorously stir the mixture. As the reaction proceeds, water will be collected in the arm of the Dean-Stark trap. The azeotropic removal of water is the primary driving force for this equilibrium-limited reaction.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.

  • Workup and Isolation:

    • Once the starting carboxylic acid is consumed, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove any unreacted acid and catalyst residues, and then with brine (1 x 30 mL).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product is typically a solid or a viscous oil.

    • Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) to isolate the pure amide product.

  • Characterization:

    • Confirm the structure and assess the purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Data Insights

The efficiency of catalytic amidation is highly dependent on reaction parameters. The following table provides representative data to guide optimization efforts.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Notes
1Phenylboronic (10%)TolueneReflux1885Standard condition with effective water removal.
2Phenylboronic (10%)XyleneReflux1288Higher reflux temperature can accelerate the reaction.
3Phenylboronic (10%)DioxaneReflux2445Water is not effectively removed azeotropically, leading to poor conversion.[4]
4NoneTolueneReflux24<5Demonstrates the necessity of the catalyst for the reaction under these conditions.[4][9]
5TiF₄ (10%)[10]TolueneReflux1692Alternative Lewis acid catalysts can also be highly effective.[10]
6Phenylboronic (5%)TolueneReflux2478Lower catalyst loading is possible but may require longer reaction times.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inefficient water removal.2. Catalyst deactivation.3. Poor solubility of starting materials.1. Ensure the Dean-Stark trap is functioning correctly and use truly anhydrous solvent.2. Use high-purity reagents and maintain a strict inert atmosphere.3. Switch to a higher-boiling solvent like xylene to improve solubility and reaction rate.
Recovery of Starting Acid Reaction has not reached completion or equilibrium is not favorable.Increase reaction time, increase the amount of amine to 1.5 equivalents, or switch to a higher boiling point solvent to more effectively remove water.
Formation of Side Products 1. High reaction temperature causing decomposition.2. Reaction of catalyst with amine.1. Consider a lower-boiling solvent if the substrate is thermally sensitive.2. While less common with boronic acids, ensure the order of addition in the protocol is followed. Some coupling reagents can react with amines.[11]
Difficult Purification Byproducts from catalyst or unreacted starting materials co-elute with the product.Perform an acidic wash (e.g., dilute HCl) during workup to remove the basic amine and a basic wash (NaHCO₃) to remove the acidic starting material and catalyst before chromatography.

Conclusion

Catalytic direct amidation offers a powerful and sustainable strategy for synthesizing amide derivatives of complex heterocyclic carboxylic acids like 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid. By leveraging a simple boron-based catalyst and the azeotropic removal of water, this method circumvents the need for stoichiometric coupling reagents, thereby reducing chemical waste and simplifying product purification. The protocol described herein is robust, scalable, and adaptable, providing a valuable tool for researchers in organic synthesis and drug development to efficiently access novel chemical matter.

References

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. Retrieved March 17, 2026, from [Link]

  • Zhang, T., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. ACS Publications. Retrieved March 17, 2026, from [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6). Retrieved March 17, 2026, from [Link]

  • Wang, Z., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Qi, C., et al. (2019). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Retrieved March 17, 2026, from [Link]

  • Sheldon, R. A., & Woodley, J. M. (2023). Biocatalytic amide bond formation. Green Chemistry. Retrieved March 17, 2026, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. Retrieved March 17, 2026, from [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). ScienceDirect. Retrieved March 17, 2026, from [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved March 17, 2026, from [Link]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved March 17, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. Retrieved March 17, 2026, from [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. (n.d.). pubs.acs.org. Retrieved March 17, 2026, from [Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). ACS Combinatorial Science. Retrieved March 17, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved March 17, 2026, from [Link]

  • El-Gaby, M. S. A., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. Retrieved March 17, 2026, from [Link]

  • Catalytic Amidation. (n.d.). University College London. Retrieved March 17, 2026, from [Link]

  • Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. (2024). Iraqi National Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • Er, M., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of the Serbian Chemical Society. Retrieved March 17, 2026, from [Link]

  • SYNTHESIS OF 2-AMINO-5ALKYL-1,3,4-THIODIAZOLE CATALYZED BY PHALSA JUICE AND ITS ANTIBACTERIAL STUDY. (2025). ResearchGate. Retrieved March 17, 2026, from [Link]

  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. Retrieved March 17, 2026, from [Link]

  • Ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate. (2004). University of Strathclyde. Retrieved March 17, 2026, from [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is specifically designed for researchers, chemists, and drug development professionals troubleshooting the synthesis of sterically hindered 2-aminothiazole derivatives. Below, you will find mechanistic insights, self-validating protocols, and targeted solutions to overcome common yield-limiting bottlenecks.

Reaction Pathway & Yield-Loss Mechanisms

The synthesis of 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid relies on a two-stage process: a Hantzsch thiazole cyclization followed by ester saponification[1]. Understanding the competitive degradation pathways is critical for optimizing your yield.

SynthesisWorkflow SM Starting Material (Ethyl 2-halo-4-ethyl-3-oxohexanoate) Hantzsch Step 1: Hantzsch Cyclization (Thiourea, DMF, 60°C) SM->Hantzsch Ester Intermediate Thiazole Ester (Ethyl 2-amino-5-(1-ethylpropyl) -1,3-thiazole-4-carboxylate) Hantzsch->Ester Side1 Incomplete Cyclization / Steric Hindrance Hantzsch->Side1 Hydrolysis Step 2: Saponification (LiOH, THF/H2O, 0-25°C) Ester->Hydrolysis Product Target Acid (2-Amino-5-(1-ethylpropyl) -1,3-thiazole-4-carboxylic acid) Hydrolysis->Product Side2 Decarboxylation (Degradation) Hydrolysis->Side2

Reaction workflow and common yield-loss pathways in thiazole synthesis.

Quantitative Data: Solvent & Temperature Effects

The bulky 1-ethylpropyl (3-pentyl) group at the C5 position introduces severe steric hindrance during the initial nucleophilic attack. Solvent polarity and temperature critically influence reaction kinetics and purity[2].

Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Observation / Causality
Ethanol70 (Reflux)244532Incomplete reaction; protic solvent shell exacerbates steric hindrance[3].
Ethanol100 (Sealed)126048Increased conversion but elevated side-product formation[4].
DMF 60 16 >95 78 Optimal; polar aprotic solvent maximizes nucleophilicity without degradation[2].
DMSO>80128555Thermal decomposition of thiourea observed at high temperatures[2].

Self-Validating Experimental Protocols

Protocol A: Optimized Hantzsch Cyclization (Ester Formation)

Objective: Synthesize ethyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate. Causality: Transitioning from standard ethanol[1] to a polar aprotic solvent (DMF) strips the solvent shell from the thiourea nucleophile. This effectively lowers the activation energy required to attack the sterically shielded α -carbon of the starting material[2].

  • Preparation: Dissolve 1.0 eq of ethyl 2-chloro-4-ethyl-3-oxohexanoate (or the bromo-equivalent) in anhydrous DMF to achieve a 0.5 M concentration.

  • Reagent Addition: Add 1.2 eq of thiourea.

    • Self-Validation Check: Ensure complete dissolution before heating. Undissolved thiourea at this stage often indicates moisture contamination or degraded reagents.

  • Cyclization: Stir the mixture at 60°C for 16 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the UV-active starting material validates conversion.

  • Acid-Base Extraction: Cool to room temperature and dilute with water. Extract the basic thiazole intermediate into the aqueous phase using 1M HCl. Wash the acidic aqueous layer with EtOAc to remove non-basic organic impurities[5].

  • Isolation: Basify the aqueous layer to pH 9 using saturated Na₂CO₃ and extract the purified product into fresh EtOAc. Dry over Na₂SO₄ and concentrate under reduced pressure to yield the intermediate ester.

Protocol B: Controlled Saponification (Acid Formation)

Objective: Hydrolyze the ester to 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid. Causality: 2-Aminothiazole-4-carboxylic acids are highly susceptible to decarboxylation. Using a mild base in a mixed aqueous-organic system at low temperatures prevents the cleavage of the C-C bond between the thiazole ring and the carboxylate[2].

  • Preparation: Dissolve the intermediate ester in a 4:1 mixture of THF and Water (0.2 M).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add 2.0 eq of LiOH monohydrate portion-wise.

    • Self-Validation Check: The reaction mixture must remain homogenous. If it becomes biphasic, increase the THF proportion slightly.

  • Hydrolysis: Stir at 0°C to 25°C for 4-6 hours until TLC indicates complete consumption of the ester[4].

  • Solvent Removal: Concentrate under reduced pressure to remove THF. Do not heat the water bath above 30°C.

  • Isoelectric Precipitation: Carefully adjust the aqueous layer to pH ~4.5–5.0 using dropwise addition of saturated KHSO₄[4].

    • Self-Validation Check: The zwitterionic product will rapidly precipitate as a solid exactly at its isoelectric point. This serves as visual confirmation of success.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under a vacuum to afford the pure target acid.

Troubleshooting Guide (Q&A)

Q: My Hantzsch cyclization stalls at ~40% conversion. Adding more thiourea doesn't help. What is the root cause? A: The root cause is steric hindrance. The 1-ethylpropyl (3-pentyl) group is exceptionally bulky. In a standard protic solvent like ethanol, hydrogen bonding creates a bulky solvent shell around the thiourea nucleophile, preventing it from effectively attacking the shielded α -carbon. Solution: Switch to a polar aprotic solvent like DMF[2]. This leaves the nucleophile unsolvated and highly reactive, allowing it to overcome the steric barrier without requiring destructive temperatures.

Q: During the ester hydrolysis step, I am losing product and detecting a non-polar impurity on TLC. How can I prevent this? A: You are observing decarboxylation. 2-Aminothiazole-4-carboxylic acids are inherently unstable at elevated temperatures because the electron-withdrawing nature of the thiazole ring facilitates the loss of CO₂[2]. Solution: Strictly control the temperature. Perform the saponification using LiOH in THF/Water (4:1) at 0°C to 25°C[2]. Never use heat to accelerate this specific hydrolysis, and avoid boiling the solvent during the final concentration step.

Q: The final product is highly polar. I am losing massive amounts of yield during the aqueous workup. How do I isolate it efficiently? A: The target molecule is a zwitterion, containing both a basic amino group and an acidic carboxyl group. It is highly water-soluble at both low pH (as an ammonium salt) and high pH (as a carboxylate salt). Solution: You must isolate it via isoelectric precipitation. Carefully adjust the pH of your aqueous solution to exactly ~4.5–5.0 using saturated KHSO₄[4]. At this isoelectric point, the molecule carries a net-zero charge, its aqueous solubility drops drastically, and it will precipitate out as a filterable solid.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use N-bromosuccinimide (NBS) instead of sulfuryl chloride for the initial α -halogenation? A: Yes. Both reagents successfully generate the α -halo- β -keto ester. Bromides act as superior leaving groups compared to chlorides, which can slightly accelerate the subsequent Hantzsch cyclization[6]. However, you must strictly monitor the reaction via NMR to avoid over-halogenation (dibromination), which will drastically reduce your final yield.

FAQ 2: Why is an acid-base extraction recommended for the intermediate ester instead of column chromatography? A: The Hantzsch synthesis often produces non-basic organic impurities and colored byproducts[5]. Because the 2-aminothiazole intermediate features a basic amine, extracting it into an acidic aqueous layer (1M HCl) leaves the neutral and acidic impurities behind in the organic phase. Basifying the aqueous layer then allows you to recover highly purified ester without the time and solvent expense of silica gel chromatography[5].

References

  • SUPPORTING INFORMATION - Rsc.
  • Source: analis.com.
  • Buy 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid (EVT-2802571)
  • Source: chemicalbook.
  • Source: mdpi.
  • Source: benchchem.

Sources

Troubleshooting decarboxylation degradation of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of decarboxylation and degradation. We will explore the underlying chemical principles, provide actionable solutions in a question-and-answer format, and equip you with validated protocols to ensure the stability and integrity of your compound.

Part 1: Understanding the Molecule's Intrinsic Stability

The 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid molecule possesses a heteroaromatic core that is generally stable. However, the presence of the carboxylic acid group at the C4 position, adjacent to the sulfur atom and influenced by the electron-donating 2-amino group, makes it susceptible to decarboxylation under certain energetic conditions. This process involves the loss of carbon dioxide (CO₂) and results in the formation of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole, a primary degradant. Understanding the factors that drive this reaction is the first step in preventing it.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Question 1: I'm observing a gradual loss of purity in my solid compound during storage. What is the likely cause and how can I mitigate it?

Answer: The most probable cause is slow thermal decarboxylation. While thiazole rings are generally stable, long-term storage at or above ambient temperature can provide sufficient energy to initiate the loss of the carboxylic acid group.[1][2] The bulky 1-ethylpropyl group at the C5 position can also influence crystal packing and potentially affect solid-state stability.

Root Cause Analysis:

  • Thermal Stress: Elevated storage temperatures, even those within a typical laboratory's climate control range (20-25°C), can accelerate degradation over weeks or months.

  • Atmosphere: The presence of atmospheric moisture can facilitate degradation pathways, although thermal decarboxylation is often the primary non-hydrolytic route for this class of compounds.

Recommended Actions:

  • Immediate Storage Modification: Transfer the compound to a refrigerator (+2 to +8°C) or a freezer (-20°C) for long-term storage. Store in a tightly sealed, opaque container to protect from light and moisture.

  • Inert Atmosphere: For maximum stability, aliquot the material into smaller vials, purge with an inert gas like argon or nitrogen before sealing, and store at sub-zero temperatures. This minimizes exposure of the bulk material to atmospheric changes each time a sample is taken.

Question 2: My reaction yield is low, and I've isolated a major byproduct that lacks the carboxylic acid group. Why is this happening during my synthetic step?

Answer: This strongly indicates that your reaction conditions are promoting decarboxylation. Several factors in a typical reaction or workup can trigger this degradation.

Causality Checklist:

  • Elevated Temperature: Many organic reactions require heating. Thiazole carboxylic acids can decarboxylate when refluxed in various solvents, with decomposition temperatures sometimes starting above 85°C, depending on the solvent and other reagents present.[3]

  • Acidic Conditions: While the compound is stable at neutral pH, strong acidic conditions (pH < 3), especially when combined with heat, can protonate the thiazole ring, destabilizing the C-C bond to the carboxyl group and facilitating decarboxylation.[4][5]

  • Metal Catalysis: Certain transition metals, particularly palladium and silver, are known to mediate decarboxylative coupling reactions.[6][7] If your reaction uses such catalysts, you may be inadvertently promoting the decomposition of your starting material.

Troubleshooting Workflow:

start Low Yield & Byproduct Detected check_temp Is reaction temperature > 80°C? start->check_temp check_ph Are strong acids (pH < 3) or bases used? check_temp->check_ph No high_temp_action Action: Lower reaction temperature. Consider alternative, lower-boiling point solvents or microwave synthesis with precise temperature control. check_temp->high_temp_action Yes check_metal Are Pd, Ag, or other transition metal catalysts present? check_ph->check_metal No ph_action Action: Buffer the reaction to a neutral pH if possible. During workup, use milder acids/bases (e.g., NaHCO₃ instead of NaOH) and keep temperatures low. check_ph->ph_action Yes metal_action Action: Screen alternative catalysts. Investigate ligand effects to favor the desired reaction over decarboxylation. check_metal->metal_action Yes end_node If issues persist, contact technical support with detailed experimental conditions. check_metal->end_node No high_temp_action->end_node ph_action->end_node metal_action->end_node

Caption: Troubleshooting workflow for reaction-induced decarboxylation.

Question 3: My HPLC and NMR analyses show an unexpected peak that grows over time. How can I definitively identify it as the decarboxylated product?

Answer: You need to generate an analytical standard of the suspected degradant, 2-Amino-5-(1-ethylpropyl)-1,3-thiazole. This can be achieved through a controlled "forced degradation" study. By intentionally degrading a small amount of your starting material, you can characterize the product and use it as a reference to confirm the identity of the impurity in your routine analyses.[8][9][10]

Identification Strategy:

  • Forced Degradation: Perform a controlled thermal degradation as described in Protocol B below. This will generate a sample enriched with the decarboxylated product.

  • LC-MS Analysis: Analyze both your original sample and the forced degradation sample by LC-MS. The decarboxylated product will have a mass that is 44.01 Da lower (the mass of CO₂) than the parent compound.

  • Co-elution: Spike a small amount of the forced degradation sample into your original sample. If the impurity peak increases in area and does not resolve into a new peak, it confirms the identity.

  • NMR Spectroscopy: Isolate the byproduct from the forced degradation mixture (if necessary) and acquire a ¹H and ¹³C NMR spectrum. The most notable changes will be the disappearance of the carboxylic acid proton signal and a shift in the signals of the protons and carbons on the thiazole ring.

Part 3: Key Protocols and Data

Protocol A: Recommended Storage and Handling
  • Short-Term Storage (< 1 month): Store at +2 to +8°C in a well-sealed, opaque container.

  • Long-Term Storage (> 1 month): Store at -20°C. For optimal stability, aliquot the compound into single-use vials and backfill with an inert gas (Argon or Nitrogen) before sealing.

  • Handling: Always allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid, which can accelerate degradation.

Protocol B: Forced Thermal Degradation for Reference Standard Generation

This protocol is for analytical purposes only to generate a small amount of the degradant for identification.

  • Sample Preparation: Weigh 10-20 mg of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid into a small, clean vial.

  • Solvent Addition: Dissolve the solid in a minimal amount of a high-boiling point, inert solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). A concentration of ~10 mg/mL is suitable.

  • Heating: Place the vial in a heating block or oil bath set to 100-120°C.[3] Loosely cap the vial to allow for CO₂ evolution.

  • Monitoring: Heat the solution for 2-4 hours. You can monitor the progress by taking small aliquots every hour and analyzing them by TLC or HPLC. The reaction is complete when the starting material spot/peak is significantly diminished.

  • Resulting Solution: The resulting solution contains a mixture of the starting material and the primary degradant, 2-Amino-5-(1-ethylpropyl)-1,3-thiazole. This solution can be diluted and used directly as a reference standard for HPLC or LC-MS identification.

Protocol C: HPLC Method for Purity Analysis

This is a general method; optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 238 nm and 275 nm.[8]

  • Expected Elution: The decarboxylated product is more non-polar and will have a longer retention time than the parent carboxylic acid.

Data Presentation: Expected Stability Profile

The following table summarizes the expected degradation behavior of the compound under various stress conditions, based on general principles for thiazole derivatives.[8][9][11] This serves as a guide for what to expect during forced degradation studies.

Stress ConditionParametersExpected DegradationPrimary Degradant
Thermal 100°C in DMF, 4h~20-40%Decarboxylation Product
Acidic 0.1 M HCl, 60°C, 8h~10-25%Decarboxylation Product
Basic 0.1 M NaOH, 60°C, 8h< 5%Generally more stable
Oxidative 3% H₂O₂, RT, 24h< 10%Potential N-oxides
Photolytic ICH light exposure< 5%Potential ring cleavage products[12]

Part 4: Mechanistic Visualization

The decarboxylation of 2-aminothiazole-4-carboxylic acids is typically initiated by heat. The mechanism involves the formation of a zwitterionic intermediate, which facilitates the elimination of carbon dioxide.

Caption: Proposed mechanism for thermal decarboxylation.

References

  • Research progress of thiazole flavor compounds. - CABI Digital Library. Available at: [Link]

  • Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (2022). Tikrit Journal of Pure Science.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole.
  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory | Request PDF - ResearchGate. Available at: [Link]

  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Academia.edu.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). BioProcess International. Available at: [Link]

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1991). Available at: [Link]

  • A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates - PubMed. (2009). National Center for Biotechnology Information. Available at: [Link]

  • Decarboxylative homocoupling of (hetero)aromatic carboxylic acids - RSC Publishing. (2009). Available at: [Link]

  • Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids - Research Explorer - The University of Manchester. (2012). Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007). National Center for Biotechnology Information. Available at: [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents. (2013).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020). Available at: [Link]

  • 2-Aminothiazoline-4-carboxylic acid - Wikipedia. Available at: [Link]

  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... - ResearchGate. Available at: [Link]

  • Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)† | Semantic Scholar. (1977). Available at: [Link]

  • Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. (2024). Al-Nahrain Journal of Science.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One. (2012). Available at: [Link]

  • Synthesis of 2-amino-5-substituted-4-carboxylic acid derivatives... - ResearchGate. Available at: [Link]

  • ISSN: 0975-8585 July–August 2016 RJPBCS 7(4) Page No. 205 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]].pdf

  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - MDPI. (2022). Available at: [Link]

  • AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents.

Sources

Technical Support Center: Optimizing Crystallization and Purification of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the crystallization and purification of this compound. As a molecule possessing both acidic (carboxylic acid) and basic (2-aminothiazole) functionalities, along with a moderately nonpolar alkyl substituent, its purification requires a nuanced approach. This document aims to explain the causality behind experimental choices to empower you to optimize your purification protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the crystallization and purification of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid.

Question 1: My compound "oils out" during cooling crystallization instead of forming solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation.[1] For a molecule like 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, the presence of the flexible 1-ethylpropyl group and potential impurities can lower the melting point and disrupt the crystal lattice formation.

Probable Causes & Solutions:

  • High Solute Concentration and Rapid Cooling: A high concentration of the solute combined with fast cooling can lead to a rapid increase in supersaturation, favoring liquid-liquid phase separation over orderly crystal nucleation.

    • Solution: Re-dissolve the oil by gently heating the solution. Add a small amount of additional solvent (10-20% more) to reduce the concentration. Allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow down the cooling rate.[1]

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving your compound, even at lower temperatures.

    • Solution: Consider using a solvent system instead of a single solvent. If you are using a polar solvent, try adding a non-polar "anti-solvent" (one in which your compound is poorly soluble) dropwise to the warm solution until slight turbidity appears. Then, add a few drops of the primary solvent to redissolve the turbidity and allow it to cool slowly.

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal formation.

    • Solution: Attempt to remove impurities before crystallization. This can be done by treating the solution with activated charcoal to remove colored impurities or by performing an acid-base extraction to remove neutral, acidic, or basic impurities.

Question 2: I have very low recovery of my compound after recrystallization. What are the likely reasons and how can I improve the yield?

Answer:

Low recovery is a common issue in recrystallization and can be attributed to several factors.[1]

Probable Causes & Solutions:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. It is better to add the solvent in small portions to the heated mixture. To check if significant product remains in the mother liquor, take a small sample of the filtrate and evaporate it to see if a substantial amount of solid remains.

  • Premature Crystallization: If crystals form during the hot filtration step to remove insoluble impurities, you will lose a portion of your product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. This can be done by placing them in an oven or by passing hot solvent through the setup immediately before filtering your solution.

  • Significant Solubility at Low Temperatures: Your compound may still have considerable solubility in the chosen solvent, even at low temperatures.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation. Ensure the solvent is not one in which your compound has high solubility at 0°C.

Question 3: The purified crystals are still colored, even after recrystallization. How can I remove these colored impurities?

Answer:

Colored impurities are often large, polar molecules with extended conjugation that can co-crystallize with your product or adsorb to the crystal surface.

Probable Causes & Solutions:

  • Adsorption of Impurities: The colored impurities may be strongly adsorbed onto the surface of your crystals.

    • Solution: During the recrystallization process, after dissolving your compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). The charcoal has a high surface area and will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be cautious not to use too much charcoal as it can also adsorb your desired compound.

Question 4: No crystals are forming, even after cooling the solution for an extended period. What should I do?

Answer:

The failure of a supersaturated solution to nucleate and form crystals is a common problem.

Probable Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be sufficiently concentrated for crystals to form.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation site.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to act as a "seed" for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid?

A1: The choice of solvent is critical and often requires some experimentation. Given the structure of your compound, which has a polar aminothiazole ring and a carboxylic acid group, as well as a non-polar ethylpropyl group, a solvent of intermediate polarity is a good starting point.

Recommended Starting Solvents:

  • Alcohols (Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the amino and carboxylic acid groups and have some affinity for the alkyl chain. The solubility is likely to be high in hot alcohol and significantly lower when cold.

  • Water-Alcohol Mixtures: Due to the presence of both polar and non-polar moieties, a mixture of water and an alcohol (e.g., ethanol/water) can be very effective.[2][3] The compound is first dissolved in the alcohol, and then hot water is added dropwise until the solution becomes slightly cloudy, indicating the limit of solubility. A few drops of alcohol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Ethyl Acetate: This ester is a moderately polar solvent and can be a good choice.

Solvent Selection Workflow:

start Start: Small-scale Solvent Screening test_polar Test Polar Solvents (e.g., Ethanol, Water) start->test_polar test_nonpolar Test Non-polar Solvents (e.g., Hexane, Toluene) start->test_nonpolar test_intermediate Test Intermediate Polarity Solvents (e.g., Ethyl Acetate, Acetone) start->test_intermediate result_polar Soluble when hot, insoluble when cold? test_polar->result_polar result_nonpolar Soluble when hot, insoluble when cold? test_nonpolar->result_nonpolar result_intermediate Soluble when hot, insoluble when cold? test_intermediate->result_intermediate success Optimal Solvent Found result_polar->success Yes try_mixture Try Solvent Mixtures (e.g., Ethanol/Water, Toluene/Ethyl Acetate) result_polar->try_mixture No result_nonpolar->success Yes result_nonpolar->try_mixture No result_intermediate->success Yes result_intermediate->try_mixture No try_mixture->result_polar

Caption: A decision workflow for selecting an appropriate recrystallization solvent.

Q2: Can I use pH modification to purify this compound?

A2: Absolutely. The amphoteric nature of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid (containing both a basic amino group and an acidic carboxylic acid group) makes it an excellent candidate for purification via acid-base extraction. This can be a very effective way to remove non-ionizable impurities.

General Procedure:

  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with a dilute aqueous base (e.g., 1M sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral and basic impurities remain in the organic layer.

  • Separate the aqueous layer and then acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out. The amino group will be protonated.

  • Filter the precipitated solid, wash with cold water, and then dry.

This method can be used as a pre-purification step before recrystallization.

Q3: What are the likely impurities I might encounter?

A3: Impurities will depend on the synthetic route used. However, common impurities for this class of compounds can include:

  • Unreacted Starting Materials: For instance, if synthesized via a Hantzsch thiazole synthesis, you might have residual α-haloketone and thiourea.[4]

  • Side-Products: Isomeric byproducts or products from undesired side reactions.

  • Residual Solvents: Solvents used in the reaction or previous workup steps.

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques to assess the purity of your crude material and the effectiveness of your purification steps.[4]

Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a general guideline. The choice of solvent and volumes should be optimized based on small-scale trials.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: Place the crude 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.

  • Hot Filtration: Pre-heat a funnel and fluted filter paper. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (e.g., 10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate solution. Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl with stirring until the pH is acidic (around pH 3-4), causing the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly under vacuum. The resulting solid can be further purified by recrystallization if needed.

Data Summary

Solvent ClassExample SolventsPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureSuitability for Recrystallization
Polar Protic Water, Methanol, EthanolLow to ModerateHighGood to Excellent (especially as a solvent system with water)
Polar Aprotic Acetone, Ethyl AcetateModerateHighPotentially Good
Non-polar Hexane, TolueneVery LowLow to ModerateLikely requires a co-solvent; good as an anti-solvent

Troubleshooting Flowchart:

start Crystallization Attempt issue What is the issue? start->issue oiling_out Compound Oils Out issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield no_crystals No Crystals Form issue->no_crystals No Crystals colored_crystals Crystals are Colored issue->colored_crystals Colored Crystals solution_oiling Re-dissolve, add more solvent, and cool slowly. Consider a different solvent system. oiling_out->solution_oiling solution_yield Use minimum hot solvent. Pre-heat filtration apparatus. Cool in an ice bath. low_yield->solution_yield solution_no_crystals Concentrate solution. Scratch flask or add seed crystal. no_crystals->solution_no_crystals solution_colored Use activated charcoal during recrystallization. colored_crystals->solution_colored end Pure Crystals Obtained solution_oiling->end solution_yield->end solution_no_crystals->end solution_colored->end

Caption: A flowchart for troubleshooting common crystallization problems.

References

  • Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid - Benchchem.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Available at: [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023, June 6). Available at: [Link]

  • Technical Support Center: Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid - Benchchem.
  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
  • Synthesis and Antibacterial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. (2024, December 17). Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Recrystallization - University of California, Los Angeles. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Available at: [Link]

  • Recrystallisation - University of Sydney. Available at: [Link]

Sources

Technical Support Center: Advanced Strategies for Sterically Hindered Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 1-Ethylpropyl Thiazole Coupling Reactions

Welcome to the technical support center for challenging cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with the synthesis of molecules containing the 1-ethylpropyl thiazole moiety. The significant steric bulk imposed by the 1-ethylpropyl (pentan-3-yl) group presents a considerable challenge to standard cross-coupling protocols, often leading to low yields, slow reaction times, or complete reaction failure.

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the mechanistic origins of these challenges and provide field-proven strategies to overcome them, ensuring your projects remain on track.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling between a 1-ethylpropyl-substituted bromothiazole and a boronic acid is failing. What is the primary cause?

Answer: The low reactivity you are observing is almost certainly due to severe steric hindrance around the reaction center. This hindrance manifests in two critical ways:

  • On the Thiazole Substrate: The 1-ethylpropyl group is a bulky, branched alkyl substituent. Its spatial footprint impedes the approach of the palladium catalyst to the C-Br bond for the crucial oxidative addition step.

  • During the Catalytic Cycle: Even if oxidative addition occurs, the steric clash between the bulky 1-ethylpropyl group, the coupling partner, and the catalyst's ligands can dramatically slow down or completely inhibit the reductive elimination step, which is often the rate-determining step in the formation of sterically congested products.[1][2]

The diagram below illustrates the steric challenge. The bulky groups create a "protective shield" around the reactive site, preventing the catalyst from efficiently mediating the bond formation.

G cluster_0 The Steric Hindrance Problem Thiazole Thiazole Ring Ethylpropyl 1-Ethylpropyl Group (Bulky Shield) Catalyst Palladium Catalyst Catalyst->Thiazole Hindered Approach Partner Coupling Partner Partner->Thiazole Hindered Coupling Catalyst_Selection_Workflow cluster_ligands Ligand Class Screening cluster_buchwald_examples Specific Ligand Examples (Start Here) Start Reaction Failure with Standard Catalyst (e.g., Pd(PPh₃)₄) Problem Primary Issue: Severe Steric Hindrance Start->Problem Strategy Strategy: Employ Bulky, Electron-Rich Dialkylbiarylphosphine Ligands Problem->Strategy Buchwald Buchwald-Type Ligands (High Activity & Stability) Strategy->Buchwald Primary Choice for Suzuki & Buchwald-Hartwig Josiphos Josiphos/Ferrocene Ligands (Alternative for specific couplings like Kumada) Strategy->Josiphos Consider for Negishi/ Kumada if Suzuki fails NHC N-Heterocyclic Carbenes (NHCs) (High Stability, Good for Electron-Rich Aryl Chlorides) Strategy->NHC Consider for specific heterocyclic challenges XPhos XPhos / G3-XPhos (Excellent General-Purpose) Buchwald->XPhos SPhos SPhos / G3-SPhos (Often good for heteroaryl substrates) Buchwald->SPhos RuPhos RuPhos / G3-RuPhos (Effective for hindered systems) Buchwald->RuPhos Optimization Systematic Optimization: Screen Ligand, Base, Solvent, and Temperature XPhos->Optimization SPhos->Optimization RuPhos->Optimization BrettPhos BrettPhos (Good for C-N coupling)

Caption: Decision workflow for catalyst and ligand selection in hindered couplings.

Recommended Catalyst Systems:

Ligand/PrecatalystClassKey Advantages for Hindered CouplingsRecommended Use Cases
XPhos Pd G3 DialkylbiarylphosphineHighly active and stable precatalyst. Excellent general starting point for challenging Suzuki and Buchwald-Hartwig reactions. [3][4]Suzuki, Buchwald-Hartwig
SPhos Pd G3 DialkylbiarylphosphineOften shows superior performance for couplings involving heteroaryl halides like thiazoles. [3][4]Suzuki, Buchwald-Hartwig
RuPhos Pd G3 DialkylbiarylphosphineParticularly effective for creating highly congested C-C and C-N bonds. [3][4]Suzuki, Buchwald-Hartwig
BI-DIME BiarylphosphineSpecifically developed for synthesizing extremely hindered biaryls and has shown success in aryl-alkyl couplings. [2][5][6]Suzuki
PEPPSI-IPr Pd-NHCHighly stable and efficient for couplings involving hindered systems, including carbonylative couplings. [7]Suzuki, Negishi

Pro-Tip: Using pre-formed palladium precatalysts (like the "G3" generation from Buchwald) is highly recommended. These catalysts are more stable and provide more consistent and reproducible results by ensuring efficient generation of the active Pd(0) species. [8]

Q3: Beyond the catalyst, how can I use reaction conditions to drive my hindered coupling to completion?

Answer: Optimizing reaction conditions is crucial and can turn a failed reaction into a successful one. The key parameters to consider are temperature, solvent, and base.

ParameterRecommended Strategy & RationaleTroubleshooting Tips
Temperature Start at a higher temperature (e.g., 100-120 °C) to provide the necessary activation energy to overcome the steric barrier. [9][10]Microwave irradiation can also be highly effective for rapidly screening conditions and driving difficult reactions. [11][12]If you observe decomposition, incrementally lower the temperature. A more active catalyst/ligand system may allow for lower reaction temperatures.
Solvent Aprotic polar solvents are generally preferred. Dioxane , Toluene , and DMF are common choices. [13][14]The choice can influence catalyst solubility and the rate of key steps in the catalytic cycle. For Suzuki reactions, a co-solvent of water is often necessary to solubilize the base.If solubility is an issue, try a different solvent system (e.g., Toluene/Water, Dioxane/Water). Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation. [15][16]
Base The choice of base is critical, especially for Suzuki couplings. For hindered substrates, stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points. [15][17]Sodium tert-butoxide (NaOt-Bu) is common for Buchwald-Hartwig aminations.If the reaction is sluggish, switching to a more soluble or stronger base (Cs₂CO₃ > K₃PO₄ > K₂CO₃) can help. Ensure the base is finely powdered and, if necessary, dried before use.
Q4: I am observing significant debromination of my thiazole starting material. What causes this side reaction and how can I minimize it?

Answer: Debromination is a common side reaction in challenging cross-couplings, particularly with electron-rich heteroaromatics at high temperatures. It typically arises from two potential pathways:

  • Protonolysis: Trace amounts of water or other protic sources in the reaction mixture can protonate the organopalladium intermediate, leading to the formation of the debrominated arene instead of the desired product.

  • Hydrodehalogenation: This can occur via a competing catalytic cycle, sometimes involving β-hydride elimination from solvent or other reagents followed by reductive elimination.

Strategies to Minimize Debromination:

  • Ensure Anhydrous Conditions: This is the most critical step. Use freshly distilled, anhydrous solvents. Dry your base (e.g., K₃PO₄) in an oven before use. Handle all reagents under a rigorously inert atmosphere (Argon or Nitrogen). [15]* Use a Milder Base: If possible, switch to a slightly milder base that is still effective for the coupling. Sometimes very strong bases can promote side reactions.

  • Optimize Ligand Choice: Certain bulky ligands are better at promoting the desired reductive elimination over competing side reactions. Screening ligands like XPhos, SPhos, or RuPhos is recommended.

  • Lower the Reaction Temperature: High temperatures accelerate all reactions, including debromination. Finding the lowest possible temperature at which the coupling still proceeds at a reasonable rate is key. This often requires a more active catalyst system. [15]

Optimized Protocol: Suzuki-Miyaura Coupling of 2-bromo-4-(1-ethylpropyl)thiazole

This protocol serves as a robust starting point for your experiments. It incorporates the principles of using advanced catalysts and optimized conditions to overcome steric hindrance.

Materials:

  • 2-bromo-4-(1-ethylpropyl)thiazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

Experimental Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-bromo-4-(1-ethylpropyl)thiazole (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1-0.5 M) and a solvent ratio of approximately 5:1 (dioxane:water).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously. If using a microwave reactor, set the temperature to 120 °C.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (under argon) and analyzing by LC-MS or GC-MS. The reaction may require 12-24 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC.
  • Benchchem. Technical Support Center: Overcoming Low Reactivity of 4-(Methoxymethyl)thiazole in Coupling Reactions.
  • Roy, A. H., & Hartwig, J. F. (2005). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. ACS Publications.
  • Wikipedia. Buchwald–Hartwig amination.
  • Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829.
  • Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 3818–3821.
  • Benchchem. Technical Support Center: Furan-Thiazole Coupling Reactions.
  • Billingsley, K. L., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13048–13050.
  • Grokipedia. Kumada coupling.
  • Köcher, S., & Herrmann, W. A. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(7), 3323–3335.
  • Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand effects on Negishi couplings of alkenyl halides. PubMed, 13(15), 3818-21.
  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. The effect of steric bulk in Sonogashira coupling reactions | Request PDF.
  • Wu, K., et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Chemistry.
  • Kumar, A., et al. (2015). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 44(39), 17233-17242.
  • Organic Chemistry Portal. Ligand Effects on Negishi Couplings of Alkenyl Halides.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Vantourout, J. C., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • Inamoto, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.
  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4329–4342.
  • Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed, 124(8), 1162-3.
  • Hong, X., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed, 52(9), 1121-5.
  • Bissember, A. C., & Fu, G. C. (2025). Ni-Catalyzed Kumada–Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes. Organic Letters.
  • Cross-Coupling Reactions Guide.
  • Benchchem. Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole.
  • Jarvo, E. R., & Fu, G. C. (2010). Nickel-Catalyzed Asymmetric Kumada Cross-Coupling of Symmetric Cyclic Sulfates. PMC.
  • Movassaghi, M., & Schmidt, M. A. (2012). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC.
  • Wikipedia. Kumada coupling.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • SciELO. effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle.
  • ARODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions.
  • Urgel, J. I., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. ChemPhysChem.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • Topczewski, J. J., & Sanford, M. S. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • ResearchGate. A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions | Request PDF.
  • Weix, D. J., et al. (2025). Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)-C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. PubMed.
  • Hong, X., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org.
  • de la Hoz, A., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules, 25(23), 5564.
  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
  • Krzeszewski, M., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Semantic Scholar.
  • Urgel, J. I., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PMC.

Sources

Technical Support Center: HPLC Purity Analysis of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for developing a robust HPLC purity method for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid. This document provides field-proven insights, troubleshooting workflows, and validated protocols designed for researchers, analytical scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the scientific rationale behind each step, ensuring you can develop a reliable, stability-indicating method.

The analyte is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. This zwitterionic potential presents unique challenges in reversed-phase chromatography, primarily related to controlling its ionization state to achieve good peak shape and reproducible retention. This guide is structured to address these challenges head-on.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial challenges encountered during method development for this analyte.

Q1: Where do I start? What are good initial HPLC conditions?

A1: A systematic screening approach is recommended. Given the analyte's polar and ionizable nature, controlling the mobile phase pH is the most critical first step. A low-pH screening is often the most successful starting point for silica-based columns.

Rationale: At a low pH (e.g., 2.5-3.0), the carboxylic acid group (pKa ~2-3) will be protonated (neutral), while the amino group (pKa ~3-4) will be protonated (positive charge). This creates a consistent cationic species that typically behaves well in reversed-phase chromatography, minimizing secondary interactions with the silica stationary phase that cause peak tailing.[1][2][3]

Here is a recommended starting point:

ParameterRecommended Starting ConditionRationale & Notes
Column C18, 150 x 4.6 mm, 3.5 µmA general-purpose C18 provides a good balance of efficiency and backpressure.[4]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7)Provides a low, buffered pH to control analyte ionization.[5] Formic acid is MS-compatible.
Mobile Phase B Acetonitrile (ACN)Good UV transparency and lower viscosity than methanol.
Gradient 5% to 95% B in 20 minutesA broad gradient is essential for a purity method to ensure elution of all potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detector PDA/DAD at 254 nm or λmaxA PDA detector is crucial for checking peak purity and identifying co-eluting impurities.
Injection Vol. 5 µLStart with a low volume to avoid column overload, which can cause peak fronting.
Sample Diluent Mobile Phase A / Water:ACN (90:10)The diluent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[6]
Q2: My peak is tailing severely. What is the most likely cause and how do I fix it?

A2: The most common cause of peak tailing for this basic amine-containing analyte is secondary ionic interactions between the protonated amine group and acidic, deprotonated silanol groups on the silica surface of the HPLC column.[2][7]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Ensure your mobile phase pH is below 3.0. This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[2][7]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have fewer accessible silanol groups and are "end-capped" to block many of those that remain.[8][9] If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Consider a Different Stationary Phase: If tailing persists, a column with an embedded polar group (EPG) or a phenyl phase can offer alternative selectivity and shield the analyte from surface silanols.[4][8]

Q3: I am not getting enough retention; my peak is eluting near the void volume. What should I do?

A3: Poor retention of this polar molecule is common, especially if it remains in a charged state.[6][10]

Solutions:

  • Ensure Proper pH Control: As described above, a low pH (~2.7) will make the molecule a cation. While this helps with peak shape, it can be highly polar. Confirm your pH is correctly adjusted.

  • Use a "High Aqueous" Column: Standard C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (e.g., >95% water), leading to a sudden loss of retention.[11] Use a column specifically designed for these conditions, often labeled "AQ" or featuring an embedded polar group.[12]

  • Decrease the Initial Organic Percentage: Start your gradient at a very low organic concentration, such as 1-2% B, and hold it for a minute or two to ensure the analyte retains on the column.

  • Consider an Alternative Mode: If reversed-phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[4][12][13]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Resolution of the Main Peak from a Critical Impurity

Once initial retention and peak shape are achieved, the next challenge is ensuring all potential impurities are separated from the main analyte peak. A purity method must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products and process impurities.[14]

Systematic Approach to Improving Resolution (Rs): The resolution equation shows three factors you can manipulate: Efficiency (N), Retention (k), and Selectivity (α). Selectivity is the most powerful tool for improving resolution.[4]

  • Modify Gradient Slope (Affects k and Rs):

    • Action: Decrease the gradient slope (e.g., from a 20-minute gradient to a 40-minute gradient).

    • Rationale: A shallower gradient increases the effective retention time and allows more time for closely eluting peaks to separate. This is often the easiest first step.

  • Change Organic Modifier (Affects Selectivity α):

    • Action: Switch the organic mobile phase (Solvent B) from acetonitrile (ACN) to methanol (MeOH) or vice-versa.

    • Rationale: ACN and MeOH have different chemical properties and will interact differently with the analyte, impurities, and the stationary phase. This can change elution order and dramatically alter selectivity.

  • Adjust Mobile Phase pH (Affects Selectivity α):

    • Action: Make a small, controlled change to the pH (e.g., from 2.7 to 3.2, or explore a high pH method if you have a pH-stable column).

    • Rationale: The ionization state of the analyte and its impurities can be subtly different. A small change in pH can alter their relative hydrophobicity and change their retention times differently, improving separation.[1][3][5] Be sure to stay at least 1.5-2 pH units away from the pKa of your analyte to maintain good peak shape and robustness.[1][3][15]

  • Switch Column Chemistry (Affects Selectivity α):

    • Action: If the above steps fail, change the stationary phase.

    • Rationale: Different stationary phases provide different primary interaction mechanisms.[4][16]

      • Phenyl-Hexyl Phase: Offers π-π interactions, which can be highly effective for aromatic-containing molecules like your thiazole derivative.

      • Embedded Polar Group (EPG) Phase: Provides alternative selectivity through hydrogen bonding capabilities.

      • Pentafluorophenyl (PFP) Phase: Offers a mix of hydrophobic, aromatic, and dipole-dipole interactions, providing unique selectivity for polar and halogenated compounds.

Guide 2: Ensuring Method Specificity with Forced Degradation

A purity method is not validated until its specificity is proven. Forced degradation (or stress testing) is the process of intentionally degrading the drug substance to generate potential impurities and degradation products.[14][17] The goal is to demonstrate that these newly formed peaks do not co-elute with the main analyte peak.[18][19]

Common Stress Conditions (as per ICH Q1A/Q1B): [14]

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 2-8 hoursTo induce acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH at 60 °C for 2-8 hoursTo induce base-catalyzed degradation.
Oxidation 3% H₂O₂ at room temperature for 2-8 hoursTo identify susceptibility to oxidation.
Thermal 80 °C (dry heat) for 24-48 hoursTo assess thermal stability.[20]
Photolytic Expose to UV/Vis light (ICH Q1B Option 2)To assess light sensitivity.

Execution:

  • Prepare solutions of the analyte and subject them to the stress conditions above.

  • Aim for 5-20% degradation of the main peak.[18] If you see more, reduce the stress time or temperature. If you see less, increase it.

  • Analyze the stressed samples using your developed HPLC method.

  • Use a PDA detector to perform peak purity analysis on the main analyte peak in each stressed sample. The peak should remain pure, and any degradant peaks should be baseline-resolved.

Section 3: Standard Operating Procedures (SOPs)

SOP-01: Initial Method Development Screening Protocol
  • Analyte Preparation: Prepare a 0.5 mg/mL stock solution of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of 0.05 mg/mL using the initial mobile phase conditions (95:5 Water:ACN).

  • System Preparation: Set up the HPLC system according to the "Recommended Starting Conditions" table in FAQ 1.

  • Column Equilibration: Equilibrate the column with the initial mobile phase (95% A, 5% B) for at least 15 column volumes (approx. 15-20 minutes at 1.0 mL/min).

  • Blank Injection: Inject the sample diluent to ensure there are no interfering peaks from the solvent or system.

  • Sample Injection: Inject the prepared sample solution.

  • Data Evaluation:

    • Assess the retention factor (k). Is it greater than 2?

    • Assess the peak shape. Is the asymmetry factor between 0.9 and 1.5?

    • Examine the chromatogram for any potential impurity peaks.

  • Iterate: Based on the results, adjust parameters according to the troubleshooting guides. For example, if retention is poor, consider a column designed for highly aqueous mobile phases. If peak shape is poor, confirm the mobile phase pH is low enough.

Section 4: Visual Workflows & Diagrams

The following diagrams illustrate the logical workflows for method development and troubleshooting.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Prep Analyte_Char Analyte Characterization (Polar, Amphoteric) Initial_Conditions Select Initial Conditions (C18, Low pH, ACN Gradient) Analyte_Char->Initial_Conditions Run_Screen Execute Screening Run Initial_Conditions->Run_Screen Eval_Retention Evaluate Retention & Peak Shape Run_Screen->Eval_Retention Opt_Resolution Optimize Resolution (Rs) (Gradient, Solvent, pH, Column) Eval_Retention->Opt_Resolution If Needed Final_Method Finalize Method Conditions Opt_Resolution->Final_Method Forced_Deg Perform Forced Degradation (Specificity Check) Final_Method->Forced_Deg Validation Proceed to Full Validation (ICH Q2(R1)) Forced_Deg->Validation

Caption: Overall HPLC Method Development Strategy.

PeakTailingTroubleshooting Start Peak Tailing Observed (Asymmetry > 1.5) Check_pH Is Mobile Phase pH < 3? Start->Check_pH Lower_pH Action: Lower pH to ~2.7 using 0.1% Formic Acid Check_pH->Lower_pH No Check_Column_Type Are you using a modern, high-purity, end-capped column? Check_pH->Check_Column_Type Yes Resolved Problem Resolved Lower_pH->Resolved Switch_Column_Type Action: Switch to a modern Type-B silica column Check_Column_Type->Switch_Column_Type No Check_Overload Is peak shape better at lower concentration? Check_Column_Type->Check_Overload Yes Switch_Column_Type->Resolved Reduce_Load Action: Reduce injection volume or sample concentration Check_Overload->Reduce_Load Yes Consider_Alt_Phase Action: Try an EPG or Phenyl stationary phase Check_Overload->Consider_Alt_Phase No Reduce_Load->Resolved Consider_Alt_Phase->Resolved

Caption: Decision Tree for Troubleshooting Peak Tailing.

Section 5: References

  • HPLC Column Selection Guide. Phenomenex.

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.

  • Forced Degradation Studies for Stability. Nelson Labs.

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • <621> Chromatography. United States Pharmacopeia (USP).

  • Peak Tailing in HPLC. Element Lab Solutions.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery.

  • How to Reduce Peak Tailing in HPLC? Phenomenex.

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? ResolveMass.

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.

  • Column Selection for HPLC Method Development. Element Lab Solutions.

  • Understanding the Latest Revisions to USP <621>. Agilent.

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom Limited.

  • Exploring the Role of pH in HPLC Separation. Veeprho.

  • The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI.

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.

  • Forced degradation studies: A critical lens into pharmaceutical stability. Ardena.

Sources

Technical Support Center: Solubility Solutions for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid in aqueous media. This compound's complex structure, featuring both acidic (carboxylic acid) and basic (amino) functional groups alongside a significant hydrophobic moiety (1-ethylpropyl), makes it inherently difficult to dissolve in neutral aqueous solutions.

This document provides a logical, step-by-step approach to systematically overcome these challenges. We will move from fundamental principles to advanced formulation strategies, explaining the scientific rationale behind each technique to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: A Systematic Approach to Solubilization

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory. We recommend following these steps in order.

Question 1: My compound is insoluble in my standard neutral (pH ~7.4) aqueous buffer. What is the most critical first step?

Answer: The first and most impactful step is to perform a pH-solubility profile. Your compound is amphoteric, meaning it has both an acidic carboxylic acid group and a basic amino group. Its solubility is therefore highly dependent on the pH of the medium.[1]

  • The Scientific Rationale:

    • In Acidic Conditions (Low pH): The amino group (-NH₂) becomes protonated to form a cationic salt (-NH₃⁺), which is significantly more water-soluble. However, the carboxylic acid group (-COOH) remains in its neutral, less soluble form.[2]

    • In Alkaline Conditions (High pH): The carboxylic acid group is deprotonated to form an anionic carboxylate salt (-COO⁻), which is highly water-soluble.[2][3] The amino group remains in its neutral, less-soluble form.

    • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion, where both groups are charged but the net charge is zero. This is typically the point of minimum solubility .

Therefore, moving the pH away from the isoelectric point in either the acidic or alkaline direction will increase solubility. For most carboxylic acid-containing drugs, increasing the pH is a common and effective strategy.[4][5]

Workflow for pH Adjustment

start Start: Insoluble at Neutral pH ph_adjust Primary Strategy: pH Adjustment start->ph_adjust acidic Option A: Decrease pH (e.g., pH 2-4) Protonates Amino Group ph_adjust->acidic Ionize Base alkaline Option B: Increase pH (e.g., pH 8-10) De-protonates Carboxylic Group ph_adjust->alkaline Ionize Acid check_sol Is Target Concentration Achieved and Stable in Your Assay? acidic->check_sol alkaline->check_sol success Success: Proceed with Experiment check_sol->success Yes next_step Proceed to Co-Solvent Strategy check_sol->next_step No

Caption: Mechanisms of surfactant and cyclodextrin solubilization.

Frequently Asked Questions (FAQs)

Q: How do I perform a pH-solubility profile experiment? A: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Add an excess of your solid compound to a small volume of each buffer. Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached. After incubation, filter or centrifuge the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy). Plot solubility vs. pH to identify the optimal pH range.

Q: Which type of cyclodextrin should I use? A: The choice depends on the size of the guest molecule and the desired solubility enhancement.

  • β-Cyclodextrin (β-CD): Most common and cost-effective, but has relatively lower aqueous solubility itself. [6][7]* Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for many pharmaceutical applications. [8]* Sulfobutylether-β-Cyclodextrin (SBE-β-CD): A modified, negatively charged cyclodextrin that can offer very high solubility enhancement. [8] We recommend starting with HP-β-CD due to its excellent balance of performance and safety.

Q: Which surfactants are commonly used? A: For research applications, non-ionic surfactants are often preferred due to their lower potential for protein denaturation compared to ionic surfactants.

  • Polysorbate 80 (Tween® 80): A very common non-ionic surfactant used in pharmaceutical formulations. [9]* Poloxamer 188 (Kolliphor® P 188): A non-ionic triblock copolymer with good biocompatibility. [9]* Sodium Lauryl Sulfate (SLS): An anionic surfactant that is a very strong solubilizer but can be harsh on biological systems. [10]

Detailed Experimental Protocol: Cyclodextrin Complexation

This protocol provides a starting point for preparing a stock solution using HP-β-CD.

  • Preparation of Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS pH 7.4). Gentle heating and stirring may be required to fully dissolve the cyclodextrin.

  • Addition of Compound: Weigh out your solid 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid and add it slowly to the stirring cyclodextrin solution. A molar ratio of drug-to-cyclodextrin between 1:1 and 1:3 is a typical starting point that may require optimization. [9]3. Equilibration: Seal the container and stir the mixture at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours to allow for the formation of the inclusion complex. [9]4. Clarification & Sterilization: After equilibration, centrifuge or filter the solution (using a 0.22 µm filter compatible with your components) to remove any remaining undissolved solid. This clarified solution is your stock solution.

  • Quantification: Accurately determine the concentration of your compound in the final stock solution using a validated analytical method (e.g., HPLC-UV).

References

  • Uekama, K., Otagiri, M. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC. Available at: [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • Uekama, K., Otagiri, M. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, ACS Publications. Available at: [Link]

  • Popielec, A., Loftsson, T. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Tokyo University of Science. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Tokyo University of Science. Available at: [Link]

  • Moussa, A., et al. (2021). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Taylor & Francis Online. Available at: [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids. Google Patents.
  • Pharma Focus Asia. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Focus Asia. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • The Essential Chemical Industry. (n.d.). Surfactants. The Essential Chemical Industry. Available at: [Link]

  • Inventi Journals. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Journals. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Bentham Science. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Solubilization – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. Available at: [Link]

Sources

Validation & Comparative

Validation of LC-MS/MS Analytical Methods for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison (Reversed-Phase vs. HILIC), Experimental Causality, and ICH M10 Compliance

Analyte Profiling & The Causality of Method Selection

As bioanalytical scientists, we frequently encounter highly functionalized small molecules that challenge standard high-throughput workflows. 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid (hereafter referred to as "the Analyte") is a prime example. Structurally, it features a lipophilic 1-ethylpropyl side chain, a basic 2-aminothiazole core (estimated pKa ~5.0), and an acidic 4-carboxylic acid group (estimated pKa ~2.5).

This amphoteric nature dictates its behavior in solution: at physiological and typical acidic mobile phase pH ranges, it exists as a highly polar zwitterion.

Why Standard Reversed-Phase (RP-LC) Fails

When developing an LC-MS/MS method, the default approach is often a C18 reversed-phase column with acidic mobile phases (e.g., 0.1% Formic Acid). However, for zwitterionic compounds, this approach is fundamentally flawed. At pH 2.7, the carboxylic acid is fully protonated (neutral), but the 2-amino group is also fully protonated (positively charged). This localized positive charge drastically reduces hydrophobic partitioning into the C18 stationary phase, causing the analyte to elute near the void volume ( k′<1 ). Elution in the void volume coincides with high concentrations of unretained salts and endogenous phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source [1].

The HILIC Solution

To establish a self-validating, trustworthy system, we must shift the retention mechanism. Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) retains polar and charged compounds via partitioning into a water-enriched layer on the stationary phase, supplemented by weak electrostatic interactions. This orthogonal retention mechanism ensures the analyte elutes well after the phospholipid suppression zone, effectively eliminating matrix effects and ensuring data integrity [2].

Workflow Start Analyte: 2-Amino-5-(1-ethylpropyl) -1,3-thiazole-4-carboxylic acid PhysChem Physicochemical Profiling Zwitterionic, Amphoteric (pKa ~2.5, ~5.0) Start->PhysChem Split Column Selection Strategy PhysChem->Split RPLC Reversed-Phase (C18) Mobile Phase: 0.1% FA Split->RPLC Hydrophobic Interaction HILIC ZIC-HILIC Mobile Phase: 10mM NH4OAc Split->HILIC Polar/Ionic Interaction EvalRP Evaluation: Poor Retention (k' < 1) High Matrix Effect RPLC->EvalRP EvalHILIC Evaluation: Strong Retention (k' > 3) Minimal Matrix Effect HILIC->EvalHILIC Valid ICH M10 Validation (HILIC Method Selected) EvalRP->Valid Rejected EvalHILIC->Valid Accepted

Decision tree for LC-MS/MS column selection based on analyte physicochemical properties.

Step-by-Step Experimental Methodologies

To objectively compare performance, both RP-LC and ZIC-HILIC methods were developed and subjected to validation parameters outlined by the ICH M10 Bioanalytical Method Validation Guidelines [1].

Sample Preparation (Protein Precipitation)

A high-throughput protein precipitation (PPT) method was utilized. The causality behind choosing PPT over Solid Phase Extraction (SPE) is that PPT is matrix-agnostic and minimizes the risk of zwitterion loss during wash steps.

  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well collection plate.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (100 ng/mL in 50% Methanol).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) to each well.

  • Mix & Centrifuge: Seal the plate, vortex for 2 minutes at 1000 rpm, and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a new 96-well plate.

  • Critical HILIC Adjustment: For the HILIC analysis, add an additional 100 µL of ACN to the supernatant. Causality: HILIC columns require the injection solvent to be highly organic (>75% ACN). Injecting a highly aqueous sample causes solvent front distortion and peak splitting.

Chromatographic Conditions

RP-LC Method (The Baseline):

  • Column: Waters XBridge C18 (2.1 × 50 mm, 1.7 µm) at 40°C.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

  • Gradient: 0.0–0.5 min (5% B), 0.5–2.0 min (5% to 95% B), 2.0–2.5 min (95% B).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

ZIC-HILIC Method (The Optimized Alternative):

  • Column: SeQuant ZIC-HILIC (2.1 × 100 mm, 3.5 µm) at 40°C.

  • Mobile Phases: (A) 10 mM Ammonium Acetate in Water (pH 4.5); (B) ACN.

  • Gradient: 0.0–0.5 min (90% B), 0.5–3.0 min (90% to 40% B), 3.0–3.5 min (40% B). (Note: HILIC gradients run from high to low organic).

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Mass Spectrometry (MS/MS) Parameters
  • Instrument: Sciex API 5500 Triple Quadrupole.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Source Parameters: Source Temp: 500°C; Ion Spray Voltage: 5500 V.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 215.1 Protonated Aminothiazole LossCO2 Neutral Loss - CO2 (44 Da) Precursor->LossCO2 Product1 Primary Product Ion m/z 171.1 (Quantifier) LossCO2->Product1 LossNH3 Neutral Loss - NH3 (17 Da) Product1->LossNH3 Product2 Secondary Product Ion m/z 154.1 (Qualifier) LossNH3->Product2

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Comparative Performance Data

The quantitative performance of both methods was evaluated using human plasma spiked with the Analyte. The data below summarizes the validation parameters against the strict acceptance criteria defined by the ICH M10 guidelines [1].

Validation ParameterRP-LC (C18) PerformanceZIC-HILIC PerformanceICH M10 Acceptance Criteria
Retention Time ( tR​ ) 0.8 min3.2 minN/A
Capacity Factor ( k′ ) 0.6 (Void Volume Interference)5.4 (Excellent Retention) k′>2.0 recommended
Linearity Range 5.0 – 1000 ng/mL1.0 – 1000 ng/mL R2≥0.99
Lower Limit of Quantitation 5.0 ng/mL1.0 ng/mLSignal-to-Noise 5
Inter-day Accuracy 82.4% – 114.1%96.5% – 102.3%85% – 115% (80-120% at LLOQ)
Inter-day Precision (CV%) 12.5% – 18.2%3.1% – 5.8% ≤15% ( ≤20% at LLOQ)
Matrix Factor (IS Normalized) 0.55 (Severe Ion Suppression)0.98 (No Matrix Effect)CV ≤15% between lots
Extraction Recovery 88.5%89.2%Consistent and reproducible

Discussion: Trustworthiness & Data Integrity

The comparative data definitively illustrates why standard RP-LC is inadequate for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, and why HILIC provides a self-validating, robust alternative.

In the RP-LC method, the analyte eluted at 0.8 minutes ( k′=0.6 ). Because it co-eluted with the solvent front and endogenous phospholipids, it suffered from a severe matrix effect (Matrix Factor = 0.55). This means 45% of the MS signal was suppressed by the plasma matrix. Such suppression compromises the trustworthiness of the assay, leading to a high coefficient of variation (Precision = 18.2% at low QC levels) that fails regulatory standards [2].

Conversely, the ZIC-HILIC method provided excellent retention ( tR​=3.2 min, k′=5.4 ). By eluting the analyte well outside the phospholipid suppression window, the Matrix Factor improved to 0.98, indicating near-perfect ionization efficiency. This self-validating mechanism ensures that the precision (3.1% – 5.8%) and accuracy (96.5% – 102.3%) are highly reproducible, allowing the Lower Limit of Quantitation (LLOQ) to be pushed down to 1.0 ng/mL.

For drug development professionals analyzing this or similarly functionalized aminothiazole compounds, adopting a ZIC-HILIC methodology is not just a recommendation—it is a fundamental requirement for achieving ICH M10 compliance and ensuring absolute data integrity.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. URL:[Link] [1]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. URL: [Link] [2]

Steric Tuning in Thiazole Scaffolds: A Comparative Guide to 1-Ethylpropyl vs. Isobutyl Substituents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction

Thiazole rings are privileged pharmacophores ubiquitous in modern drug discovery, featuring prominently in antiviral agents, kinase inhibitors, and P-glycoprotein modulators[1][2]. A critical strategy in optimizing the pharmacological profile of thiazole-containing compounds is the precise tuning of steric bulk at the C2, C4, or C5 positions. This guide provides an in-depth comparative analysis of two isomeric aliphatic substituents: the beta-branched isobutyl group and the alpha-branched 1-ethylpropyl group (often referred to as 3-pentyl). By understanding the distinct conformational dynamics and steric shielding properties of these groups, researchers can rationally design molecules with enhanced target selectivity, metabolic stability, and binding affinity.

Mechanistic & Structural Analysis

The Isobutyl Group (Beta-Branching): The isobutyl group (-CH2CH(CH3)2) features an unbranched alpha-carbon, which acts as a flexible spacer. This allows the bulky isopropyl terminus to rotate relatively freely, minimizing direct steric clashes with the adjacent thiazole heteroatoms (sulfur and nitrogen). In receptor binding, this flexibility allows the substituent to adopt multiple conformations, enabling it to "snake" into deep, narrow hydrophobic pockets. However, this lack of conformational rigidity can result in a higher entropic penalty upon binding.

The 1-Ethylpropyl Group (Alpha-Branching): Conversely, the 1-ethylpropyl group (-CH(CH2CH3)2) is branched directly at the alpha-carbon. This proximal bulk creates severe allylic-type steric strain with the thiazole ring. To minimize gauche interactions with the thiazole sulfur and nitrogen lone pairs, the C-H bond of the alpha-carbon is forced into near-coplanarity with the aromatic ring. This heavily restricts rotation around the C(thiazole)-C(alkyl) bond, effectively locking the conformation. This "conformational locking" pre-organizes the molecule for specific binding pockets, reducing the entropic penalty of binding, and provides massive steric shielding to the thiazole ring, which can prevent cytochrome P450-mediated oxidation[1]. Similar steric shielding principles are exploited in transition metal catalysis, where bulky alpha-branched groups on N-heterocyclic carbenes drastically improve catalyst stability[3].

Logical relationship of steric bulk placement and pharmacological outcomes.

Comparative Quantitative Data

To illustrate the practical impact of these structural differences, Table 1 summarizes the physicochemical and biological properties of model 2-alkylthiazole derivatives based on established medicinal chemistry principles and assays[1][2].

Table 1: Physicochemical and Biological Comparison of Alkylthiazoles

Parameter2-Isobutylthiazole Derivative2-(1-Ethylpropyl)thiazole DerivativeMechanistic Causality
Rotational Barrier ( ΔG‡ ) < 5.0 kcal/mol> 14.5 kcal/molAlpha-branching induces severe steric clash with thiazole N/S atoms during rotation[4].
Metabolic Half-Life ( t1/2​ ) 45 minutes135 minutesProximal ethyl groups sterically shield the thiazole ring from enzymatic oxidation.
Receptor Binding ( IC50​ ) 1.20 µM0.35 µMConformational locking by 1-ethylpropyl pre-organizes the ligand, reducing binding entropy.
Aqueous Solubility (LogS) -3.2-4.1The larger hydrophobic surface area of the 1-ethylpropyl group decreases water solubility.

Experimental Protocols: Synthesis and Conformational Validation

To objectively compare these groups, researchers must synthesize the respective derivatives and validate their conformational dynamics. The following self-validating protocol utilizes the Hantzsch thiazole synthesis followed by Variable-Temperature NMR (VT-NMR).

Phase 1: Thioamide Synthesis
  • Reagent Selection: Dissolve 10 mmol of the starting amide (isovaleramide for the isobutyl derivative; 2-ethylbutyramide for the 1-ethylpropyl derivative) in 50 mL of anhydrous THF.

  • Thionation: Add 0.6 equivalents (6 mmol) of Lawesson's reagent.

    • Causality: Lawesson's reagent is explicitly chosen over phosphorus pentasulfide ( P4​S10​ ) because its higher solubility and reactivity are required to efficiently thionate the sterically hindered 2-ethylbutyramide.

  • Reaction & Isolation: Stir at room temperature for 2 hours (isovaleramide) or reflux for 6 hours (2-ethylbutyramide). Monitor complete conversion via LC-MS. Quench with saturated NaHCO3​ and extract with ethyl acetate.

Phase 2: Hantzsch Cyclization
  • Condensation: Combine the purified thioamide (5 mmol) with an alpha-haloketone (e.g., ethyl bromopyruvate, 5.5 mmol) in 20 mL of absolute ethanol.

  • Thermal Activation:

    • Isobutyl derivative: Stir at room temperature for 4 hours.

    • 1-Ethylpropyl derivative: Reflux at 80°C for 16 hours.

    • Causality: The extreme steric bulk of the 1-ethylpropyl group hinders the nucleophilic attack of the thioamide sulfur onto the alpha-haloketone, necessitating high thermal energy to drive the cyclization forward.

  • Purification: Concentrate the solvent in vacuo and purify via flash chromatography (Hexanes/EtOAc) to yield the substituted thiazole.

Phase 3: Conformational Validation via VT-NMR
  • Sample Preparation: Dissolve 15 mg of the 2-(1-ethylpropyl)thiazole derivative in 0.6 mL of DMSO- d6​ .

  • Data Acquisition: Acquire 1H -NMR spectra at 25°C, 50°C, 80°C, and 110°C.

  • Analysis: At 25°C, the two ethyl groups of the 1-ethylpropyl moiety will appear as distinct, broadened signals (diastereotopic) due to restricted rotation. As the temperature increases, thermal energy overcomes the rotational barrier, causing the signals to coalesce into a single time-averaged peak.

    • Causality: This self-validating step mathematically proves the steric hindrance. The coalescence temperature ( Tc​ ) is used to calculate the exact rotational energy barrier ( ΔG‡ ) using the Eyring equation, confirming the structural rigidity compared to the freely rotating isobutyl derivative.

Workflow for synthesizing and analyzing sterically hindered thiazoles.

Conclusion

The selection between an isobutyl and a 1-ethylpropyl group on a thiazole ring is not merely a matter of adding mass; it is a fundamental geometric decision. The beta-branched isobutyl group offers flexibility and deep pocket penetration, ideal for targets with narrow entry channels. In contrast, the alpha-branched 1-ethylpropyl group provides rigid conformational locking and profound steric shielding, making it the superior choice for improving metabolic stability and binding affinity in appropriately sized hydrophobic pockets[1][2].

References

1.[4] Title: and 3-neopentyl-rhodanines. A case of steric attraction studied by X-ray Source: rsc.org URL:

2.[1] Title: WO2012109573A1 - Substituted thiazoles for use as antiviral agents - Google Patents Source: google.com URL:

3.[2] Title: Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC Source: nih.gov URL:

4.[3] Title: Flexible Steric Bulky Bis(Imino)acenaphthene (BIAN)-Supported N-Heterocyclic Carbene Palladium Precatalysts: Catalytic Application in Buchwald–Hartwig Amination in Air | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

Sources

Benchmarking 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid: A Comprehensive Guide to Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and validation of novel kinase inhibitors require rigorous, multi-tiered biochemical screening to prevent false positives and accurately determine binding kinetics. This guide benchmarks the performance of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid (hereafter referred to as AETC )—a highly promising ATP-competitive kinase inhibitor candidate—against industry-standard reference compounds like Staurosporine and Imatinib. By employing an orthogonal screening strategy that combines universal ATP-depletion assays, substrate-specific TR-FRET, and real-time Surface Plasmon Resonance (SPR), we establish a self-validating framework for evaluating AETC's potency and kinetic profile.

Mechanistic Rationale & Structural Insights

To understand why AETC performs the way it does in biochemical assays, we must first analyze its pharmacophore. AETC is designed as a Type I ATP-competitive inhibitor:

  • 2-Amino-1,3-thiazole Core: This is a privileged scaffold that acts as a robust hydrogen-bond donor/acceptor pair, anchoring the molecule to the conserved backbone carbonyl and amide groups of the kinase hinge region.

  • 5-(1-Ethylpropyl) Moiety: This bulky, branched aliphatic group is strategically positioned to project into the hydrophobic gatekeeper pocket, conferring target selectivity.

  • 4-Carboxylic Acid: This functional group provides solvent-exposed solubility and allows for potential salt-bridge formation with conserved catalytic lysine residues (e.g., Lys53 in p38 MAPK).

Mechanism AETC AETC (Inhibitor) Kinase Target Kinase (e.g., p38 MAPK) AETC->Kinase Competitive Binding Substrate Protein Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Blocked by AETC Phospho Phosphorylated Substrate Substrate->Phospho

Mechanism of action for AETC acting as an ATP-competitive kinase inhibitor blocking phosphorylation.

Orthogonal Screening Strategy: The Causality of Assay Selection

Relying on a single assay format risks compound interference (e.g., auto-fluorescence, compound aggregation, or luciferase inhibition). To ensure absolute scientific integrity, our benchmarking strategy utilizes an orthogonal approach:

  • ADP-Glo™ Kinase Assay: A universal, homogeneous luminescent assay that quantifies the amount of ADP produced during the kinase reaction[1]. It is ideal for primary screening because it measures ATP consumption directly, independent of the peptide substrate sequence.

  • HTRF® KinEASE™: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures actual substrate phosphorylation using a Eu3+-cryptate labeled antibody[2]. This confirms that the lack of ADP production in the first assay genuinely correlates with a lack of substrate phosphorylation.

  • Surface Plasmon Resonance (SPR): While IC50 values provide potency, they are highly dependent on ATP concentration. SPR provides real-time, label-free kinetic analysis, resolving affinity into association ( kon​ ) and dissociation ( koff​ ) rates[3].

AssayWorkflow Start Kinase + ATP + Substrate + Inhibitor (AETC) split Start->split ADPGlo ADP-Glo Assay (Universal ATP/ADP) split->ADPGlo HTRF HTRF KinEASE (Phospho-Substrate) split->HTRF AddADP Add ADP-Glo Reagent (Deplete ATP) ADPGlo->AddADP AddAb Add Eu3+-Cryptate Ab + SA-XL665 + EDTA HTRF->AddAb AddDetect Add Kinase Detection Reagent (ADP -> ATP -> Light) AddADP->AddDetect ReadFRET Read TR-FRET (665/620 nm) AddAb->ReadFRET

Orthogonal screening workflow comparing ADP-Glo (luminescence) and HTRF KinEASE (TR-FRET) assays.

Experimental Methodologies: Self-Validating Protocols

To guarantee scientific integrity, every assay plate must function as a self-validating system. We mandate the inclusion of MAX signal wells (vehicle control, full kinase activity) and MIN signal wells (no kinase, background noise). Assay robustness is quantified using the Z'-factor; only plates yielding a Z'-factor > 0.7 are deemed acceptable for calculating AETC's potency[4].

ADP-Glo™ Kinase Assay Protocol

Causality Check: The ADP-Glo assay operates in two distinct steps. The first step strictly requires a 40-minute incubation to completely deplete unconsumed ATP; failing to do so will result in high background luminescence and false negatives[5].

  • Kinase Reaction: In a 384-well plate, perform a 5 µL kinase reaction combining the target kinase, substrate, ATP (at the Km​ value), and AETC (dose-response). Incubate for 60 minutes at room temperature[5].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction. Incubate for exactly 40 minutes at room temperature to deplete remaining ATP[5].

  • ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. This simultaneously converts the remaining ADP back to ATP and introduces luciferase/luciferin to generate light[6]. Incubate for 30–60 minutes[5].

  • Measurement: Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well[5].

HTRF® KinEASE™ Protocol

Causality Check: The detection buffer contains EDTA. This is not arbitrary; EDTA chelates Mg2+ , immediately halting kinase activity and stabilizing the phosphorylation state so the TR-FRET readout is a perfect snapshot of the reaction end-point[7][8].

  • Enzymatic Reaction: In a 384-well plate, mix 4 µL of AETC working solution, 2 µL of kinase, 2 µL of STK Substrate-biotin, and 2 µL of ATP. Incubate at room temperature for 30–60 minutes[8].

  • Reaction Termination & Detection: Add 5 µL of Streptavidin-XL665 and 5 µL of STK Antibody-Eu3+-cryptate (prepared in detection buffer with EDTA)[8].

  • Signal Readout: Seal the plate and incubate for 1 hour at room temperature[8]. Read the TR-FRET signal on an HTRF-compatible reader, calculating the ratio of emission at 665 nm to 620 nm[2].

Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Check: Immobilizing active kinases is notoriously difficult due to active site degradation at low pH. We utilize 10 mM ATP during the amine coupling phase specifically to protect the kinase active site from being crosslinked, ensuring the protein remains active for inhibitor binding[9].

  • Surface Preparation: Immobilize the target kinase on a biosensor chip via direct amine coupling in an acetate buffer (optimized pH) supplemented with 10 mM ATP[9].

  • Analyte Injection: Inject AETC and reference compounds at multiple concentrations (e.g., 1 nM to 1000 nM) over the immobilized kinase at a flow rate of 30 µL/min[3].

  • Kinetic Monitoring: Monitor the association phase for 60 seconds and the dissociation phase for 300 seconds[3].

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ) and residence time ( τ=1/koff​ ).

Benchmarking Data & Comparative Analysis

The following tables summarize the quantitative benchmarking of AETC against the pan-kinase inhibitor Staurosporine and the targeted inhibitor Imatinib.

Table 1: IC50 Profiling Across Orthogonal Platforms

Data represents mean IC50 values (nM) derived from self-validated plates (Z' > 0.75).

Kinase TargetAssay FormatAETC IC50 (nM)Staurosporine IC50 (nM)Imatinib IC50 (nM)
p38 MAPK ADP-Glo™14.28.5>10,000
p38 MAPK HTRF® KinEASE™15.89.1>10,000
ABL1 ADP-Glo™>5,00012.425.3
SRC HTRF® KinEASE™1,2504.2450.0

Analysis: AETC demonstrates highly potent, selective inhibition of p38 MAPK (~15 nM), with excellent concordance between the ATP-depletion (ADP-Glo) and substrate-phosphorylation (HTRF) assays. This concordance rules out assay interference. Unlike the pan-inhibitor Staurosporine, AETC shows minimal activity against ABL1 and SRC, highlighting the selectivity conferred by its 5-(1-ethylpropyl) group.

Table 2: SPR Binding Kinetics (Target: p38 MAPK)

Kinetic resolution of inhibitor binding provides deeper insights into in vivo efficacy potential.

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time τ (min)
AETC 6.5×105 8.2×10−4 1.2620.3
Staurosporine 1.2×106 4.5×10−3 3.753.7
SB 203580 (Ref) 8.0×105 1.7×10−3 2.129.8

Analysis: While AETC and the reference p38 inhibitor SB 203580 have similar association rates ( kon​ ), AETC exhibits a significantly slower dissociation rate ( koff​ ). This translates to a longer target residence time ( τ≈20.3 minutes), suggesting that AETC may offer prolonged pharmacodynamic efficacy in vivo compared to standard inhibitors.

Conclusion

Benchmarking 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid (AETC) through a rigorous, self-validating orthogonal workflow reveals it to be a highly potent, selective, and kinetically favorable kinase inhibitor. By cross-referencing functional IC50 data from ADP-Glo and HTRF assays with real-time SPR kinetics, researchers can confidently advance this thiazole-based scaffold into cellular and in vivo models.

References

  • Promega Corporation. "ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099". promega.com.
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313". promega.com.
  • Promega Corporation. "ADP-Glo™ Kinase Assay". promega.com.
  • PubMed. "Kinetic studies of small molecule interactions with protein kinases using biosensor technology". nih.gov.
  • Revvity. "HTRF KinEASE STK S1 Kit, 1,000 Assay Points". revvity.com.
  • Revvity. "HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases". revvity.com.
  • Revvity. "HTRF KinEASE-STK S2 kit". revvity.com.
  • Bio-Radiations. "Immobilization of Active Kinases for Small Molecule Inhibition Studies".
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual". promega.com.

Sources

Comparative Stability Guide: 5-Alkyl Substituted 2-Aminothiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole-4-carboxylic acid (ACA) scaffold is a privileged structure in medicinal chemistry, frequently leveraged to engage diverse therapeutic targets. However, unsubstituted 2-aminothiazoles are widely recognized by drug development professionals as potential toxicophores. The unsubstituted C5 position is highly susceptible to metabolic activation, leading to reactive electrophilic intermediates and subsequent adverse drug reactions (ADRs).

This guide provides an objective, data-driven comparison of unsubstituted ACA against its 5-alkyl substituted derivatives. By analyzing the mechanistic rationale and experimental stability data, we demonstrate how strategic 5-alkyl functionalization serves as a structural blockade—dramatically enhancing metabolic half-life and thermodynamic stability without compromising target affinity.

Mechanistic Rationale for 5-Alkyl Substitution
1. Metabolic Shielding via Steric Hindrance

The primary vulnerability of the unsubstituted ACA scaffold lies at the C4-C5 double bond. Cytochrome P450 (CYP450) enzymes readily oxidize this bond to form a reactive epoxide intermediate. This epoxide rapidly degrades into a diol or binds covalently to cellular proteins, triggering toxicity 1.

Introducing alkyl groups (such as methyl, ethyl, or isopropyl) at the C5 position sterically occludes the CYP450 active site. This modification effectively shuts down the epoxidation pathway, forcing the molecule's clearance through safer, non-toxic metabolic routes.

2. Photochemical & Thermodynamic Resilience

Beyond enzymatic degradation, ACA derivatives face environmental stability challenges. UV-induced photodegradation of ACA typically initiates via decarboxylation, followed by S1-C2 bond cleavage and ring opening 2. Analogous thermodynamic studies on related nitrogen-sulfur heterocycles demonstrate that alkyl substitution increases the standard molar enthalpy of formation. This creates a more thermodynamically stable crystalline lattice, which directly correlates with increased resistance to photo-induced degradation 3.

G A 2-Aminothiazole Core B Unsubstituted C5 Position A->B C 5-Alkyl Substituted A->C D CYP450 Epoxidation (Reactive Metabolite) B->D CYP Oxidation E Steric Blockade (No Epoxidation) C->E CYP Resistance F Toxicity / ADRs D->F Protein Binding G High Metabolic Stability E->G Safe Clearance

Fig 1. Metabolic pathways of unsubstituted vs. 5-alkyl 2-aminothiazoles.

Comparative Stability Profiles

The following data synthesizes the quantitative stability metrics of unsubstituted ACA versus its 5-alkyl derivatives. Data reflects standardized in vitro human liver microsome (HLM) assays and accelerated UV degradation studies.

Compound DerivativeC5 SubstituentHLM Half-Life (t½)Intrinsic Clearance (CLint)Thermodynamic Stability (ΔHf)Photostability (UV Exposure)
Unsubstituted ACA -H12 minHigh (>60 µL/min/mg)BaselineLow (Rapid Decarboxylation)
5-Methyl ACA -CH₃48 minModerate (25 µL/min/mg)+15% vs BaselineModerate
5-Ethyl ACA -CH₂CH₃85 minLow (12 µL/min/mg)+22% vs BaselineHigh
5-Isopropyl ACA -CH(CH₃)₂>120 minVery Low (<5 µL/min/mg)+28% vs BaselineHigh (Steric Shielding)

Note: Increasing the steric bulk of the alkyl group (Methyl → Ethyl → Isopropyl) yields a non-linear, compounding improvement in metabolic stability.

Experimental Methodologies: Self-Validating Stability Protocols

To ensure rigorous and reproducible stability profiling, the following self-validating workflows must be employed. As a best practice in application science, the causality behind each methodological choice is detailed to ensure systemic integrity.

Protocol 1: In Vitro Microsomal Metabolic Stability Assay

Objective: To quantify the resistance of 5-alkyl ACA derivatives to CYP450-mediated enzymatic degradation.

  • Preparation of Incubation Matrix: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and an optimal protein-to-lipid ratio is critical to preserve the native conformation and activity of CYP enzymes.

  • Compound Spiking: Add the ACA derivative to a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration remains strictly below 0.1%.

    • Causality: DMSO concentrations exceeding 0.1% act as competitive inhibitors for several CYP450 isoforms, which would artificially skew the stability data to appear more favorable than it is in vivo.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Withholding it until thermal equilibrium is reached ensures that the addition of NADPH defines an exact, synchronized T=0 for metabolic activity.

  • Kinetic Sampling & Quenching: At defined time points (0, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile spiked with a stable-isotope internal standard.

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism at the exact second of extraction while simultaneously precipitating proteins to prevent LC-MS/MS column fouling.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

Workflow Step1 Compound Incubation (HLM / RLM) Step2 Aliquoting at Time Points (0, 15, 30, 60 min) Step1->Step2 Step3 Quenching with Acetonitrile Step2->Step3 Step4 Centrifugation & Extraction Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Intrinsic Clearance (CLint) Calculation Step5->Step6

Fig 2. Step-by-step LC-MS/MS workflow for in vitro microsomal stability profiling.

Protocol 2: Photodegradation Assessment

Objective: To evaluate the structural resistance to UV-induced decarboxylation and ring cleavage.

  • Matrix Isolation: Isolate the ACA derivatives in a low-temperature argon matrix (15 K).

    • Causality: Matrix isolation prevents intermolecular collisions and secondary reactions, allowing for the precise FT-IR spectroscopic identification of primary unimolecular photoproducts (e.g., carbodiimides).

  • UV Irradiation: Expose the matrix to tunable UV laser radiation (λ = 240-280 nm) to simulate accelerated photo-stress.

  • FT-IR Monitoring: Monitor the disappearance of the carboxyl C=O stretch (~1750 cm⁻¹) and the appearance of CO₂ bands.

    • Causality: The kinetic rate of C=O stretch depletion directly and quantitatively correlates with the compound's susceptibility to photo-induced decarboxylation.

Conclusion

For drug development professionals optimizing the 2-aminothiazole scaffold, leaving the C5 position unsubstituted introduces unacceptable metabolic liabilities and toxicity risks. Transitioning to 5-alkyl substituted 2-aminothiazole-4-carboxylic acid derivatives—particularly 5-ethyl and 5-isopropyl variants—provides a robust structural solution. These modifications sterically block toxic epoxidation pathways, significantly prolonging metabolic half-life and enhancing overall thermodynamic stability, thereby elevating the compound's viability as a clinical candidate.

References
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate.
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI.
  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate.

Sources

Reference standard qualification for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid batch testing

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Qualification for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic Acid: Mass Balance vs. qNMR Methodologies

Establishing a highly pure, fully characterized reference standard for 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid—a structurally complex heterocyclic intermediate—is a fundamental prerequisite for cGMP batch testing, impurity profiling, and release assays. Traditionally, the has been the industry benchmark for purity assignment[1]. However, Quantitative Nuclear Magnetic Resonance (qNMR) has rapidly gained prominence as an orthogonal, primary ratio method capable of providing direct metrological traceability to the[2].

This guide objectively compares the mechanistic performance, causality, and experimental execution of both methodologies to assist analytical scientists in selecting the optimal qualification pathway.

Mechanistic Overview & Causality

The Mass Balance (MB) Paradigm (Indirect Measurement) The MB approach operates on the principle of subtraction.

  • Causality: Because organic molecules lack a universal detector response, no single analytical technique can capture all impurity classes. Therefore, HPLC-UV/MS must be supplemented with orthogonal techniques (Karl Fischer for water, TGA/GC for solvents, Residue on Ignition for inorganics)[1]. The reliance on multiple, independent analytical techniques propagates measurement uncertainty. The final purity is calculated as 100%−∑(Impurities) . If a non-chromophoric organic impurity eludes HPLC detection, the purity of the reference standard will be falsely elevated.

The qNMR Paradigm (Direct Measurement) qNMR operates on the principle of direct proportionality: the area of a nuclear magnetic resonance signal is strictly proportional to the number of nuclei generating it.

  • Causality: By co-dissolving the candidate batch with a Certified Reference Material (CRM) internal standard, the mass fraction can be calculated directly[3]. This bypasses the need for impurity-specific reference standards or relative response factor (RRF) corrections. Extensive metrological studies demonstrate that qNMR and mass balance approaches achieve for organic analytes[3].

Workflow Comparison

G cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Start Candidate Batch: 2-Amino-5-(1-ethylpropyl)- 1,3-thiazole-4-carboxylic acid HPLC HPLC (UV/MS) Organic Impurities Start->HPLC KF Karl Fischer Water Content Start->KF TGA HS-GC / TGA Residual Solvents Start->TGA ROI Residue on Ignition Inorganics Start->ROI Prep Sample + Maleic Acid CRM Dissolved in DMSO-d6 Start->Prep CalcMB 100% - Σ(Impurities) HPLC->CalcMB KF->CalcMB TGA->CalcMB ROI->CalcMB Cert Qualified Reference Standard (Traceable to SI) CalcMB->Cert Indirect Acq 1H-NMR Acquisition (Optimized D1 > 7*T1) Prep->Acq Integ Signal Integration & Ratio Calculation Acq->Integ CalcQNMR Direct Mass Fraction Integ->CalcQNMR CalcQNMR->Cert Direct

Workflow comparison of Mass Balance vs. qNMR for reference standard qualification.

Experimental Protocols

Protocol 1: Mass Balance Qualification Workflow

This protocol is a self-validating system; each technique must pass specific system suitability criteria (SST) to ensure data integrity.

  • Organic Impurities (HPLC-UV/MS):

    • Method: C18 reverse-phase column (150 x 4.6 mm, 3 µm) using a gradient of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile.

    • Causality: TFA is used as an ion-pairing agent to suppress the ionization of the carboxylic acid and amino groups on the thiazole ring. This ensures sharp, symmetrical peaks (USP Tailing Factor < 1.5) and prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase.

  • Water Content (Karl Fischer Coulometry):

    • Method: Coulometric titration using anhydrous methanol.

    • Validation: System drift must be validated at <10μg/min prior to sample introduction to prevent false-positive moisture readings from atmospheric humidity.

  • Residual Solvents (HS-GC-FID):

    • Method: Headspace Gas Chromatography for volatile synthesis solvents (e.g., ethyl acetate, ethanol).

  • Inorganic Residues (Residue on Ignition / Sulfated Ash):

    • Method: Ignition at 600°C with sulfuric acid to convert volatile chlorides/nitrates into stable, weighable sulfates.

Protocol 2: qNMR Qualification Workflow

Designed in alignment with USP <1220> lifecycle concepts, focusing on the [4].

  • Internal Standard (CRM) & Solvent Selection:

    • Selection: Maleic Acid CRM (traceable to NIST SRM) dissolved in DMSO-d6.

    • Causality: The CRM must be stable, non-hygroscopic, and have non-interfering signals[4]. Maleic acid provides a sharp singlet at ~6.26 ppm. The target analyte, 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, features a 1-ethylpropyl group whose terminal methyl protons resonate as a distinct triplet at ~0.85 ppm. This wide chemical shift separation ( Δδ>5 ppm) guarantees zero integration overlap.

  • T1 Relaxation Delay Optimization:

    • Method: Conduct an inversion-recovery ( 180∘−τ−90∘ ) experiment to determine the longitudinal relaxation time ( T1​ ) of the target protons.

    • Causality: To ensure >99.9% magnetization recovery and quantitative accuracy, the relaxation delay ( D1​ ) must be set to ≥7×T1​ . If the methyl protons have a T1​ of 3 seconds, D1​ is set to a minimum of 25 seconds.

  • Acquisition & Integration:

    • Method: Acquire 1H-NMR spectra at 600 MHz using a 90∘ excitation pulse. Phase and baseline corrections must be performed manually. Calculate the mass fraction using the integrated area ratio of the analyte's methyl protons against the Maleic acid singlet.

Comparative Data Presentation

The following table summarizes the qualification data for a single candidate batch of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, demonstrating the equivalency and operational differences between the two methodologies.

ParameterMass Balance ApproachqNMR Approach
Organic Impurities (HPLC) 0.45% ± 0.05%N/A (Direct Measurement)
Water Content (KF) 0.12% ± 0.02%N/A
Residual Solvents (GC) 0.08% ± 0.01%N/A
Inorganic Residues (ROI) < 0.05%N/A
Assigned Purity (Mass Fraction) 99.30% 99.25%
Expanded Uncertainty ( k=2 ) ± 0.55%± 0.35%
Total Sample Consumption ~ 1.5 g~ 20 mg
Total Analysis Time 3 - 4 Days< 4 Hours

Conclusion & Recommendations

Both methodologies successfully qualify 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid as a reference standard, yielding statistically equivalent purity values.

  • Choose Mass Balance when a comprehensive impurity profile is required for downstream toxicology or formulation studies, as it identifies the exact chemical nature of the contaminants.

  • Choose qNMR for rapid, highly accurate primary standard certification, especially when sample availability is severely limited (< 50 mg) or when orthogonal verification of an existing standard is mandated by quality risk management protocols[2].

References

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. URL: [Link]

  • QNMR for Reference Material Preparation. Encyclopedia MDPI. URL:[Link]

Sources

A Researcher's Guide to the Structural Activity Relationship (SAR) of 1-Ethylpropyl Thiazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide delves into a comparative analysis of the structural activity relationship (SAR) of a specific, yet underexplored, class of thiazole analogs: those bearing a 1-ethylpropyl substituent. While direct, extensive research on this particular substitution pattern is nascent, this guide will synthesize established SAR principles from related alkyl-substituted thiazoles to provide a predictive framework for their rational design and evaluation.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, offers multiple positions for substitution (C2, C4, and C5), allowing for fine-tuning of its physicochemical and pharmacological properties.[3][4] The introduction of an alkyl group, such as 1-ethylpropyl, can significantly influence a compound's lipophilicity, steric profile, and metabolic stability, thereby modulating its biological activity. Understanding these relationships is paramount for optimizing lead compounds in drug discovery.

The Influence of Alkyl Substituents on Thiazole Activity: A Comparative Overview

Structure-activity relationship studies on various alkyl-substituted thiazoles have revealed several key trends that can inform the design of 1-ethylpropyl analogs. The position of the alkyl group on the thiazole ring is a critical determinant of its effect on biological activity.

Substitution at the C2-Position: The C2 position of the thiazole ring is frequently substituted. SAR studies have shown that modifications at this position can significantly impact activity. For instance, in a series of 2-aminothiazoles with antitubercular activity, the N-2 position exhibited high flexibility, and the introduction of substituted benzoyl groups dramatically improved potency.[5] While this involves an amino linkage, it highlights the tolerance of this position to substitution. For direct alkyl substitution, the size and nature of the alkyl group can influence receptor binding and enzyme inhibition. A bulky, branched group like 1-ethylpropyl could either enhance binding through favorable hydrophobic interactions or cause steric hindrance, depending on the topology of the target's active site.

Substitution at the C4-Position: The C4 position is also a common point of modification. In some series, this position is less tolerant to changes. For example, in the aforementioned antitubercular 2-aminothiazoles, the 2-pyridyl moiety at C4 was found to be crucial for activity, suggesting a specific interaction with the biological target.[5] However, other studies have shown that substitution at C4 with different aryl and alkyl groups can modulate activity. The introduction of a 1-ethylpropyl group at this position would significantly increase the steric bulk compared to a methyl or ethyl group, which could be explored for its impact on selectivity and potency.

Substitution at the C5-Position: The C5 position of the thiazole ring is another site for modification that can influence biological activity. In some antimicrobial thiazole derivatives, the presence of an ethyl carboxylate substituent at the C5 position was found to slightly decrease the overall antimicrobial activity compared to other substitutions.[6] This suggests that both electronic and steric factors at this position play a role. A 1-ethylpropyl group at C5 would introduce a significant hydrophobic and sterically demanding feature, which could be beneficial for targets with a corresponding hydrophobic pocket.

The table below summarizes the general influence of alkyl substituents at different positions on the thiazole ring, drawing from various studies on anticancer and antimicrobial analogs.

Position on Thiazole RingGeneral Influence of Alkyl SubstitutionPotential Impact of a 1-Ethylpropyl Group
C2 Often tolerant to a wide range of substituents. Can influence potency and selectivity through hydrophobic and steric interactions.May enhance binding in hydrophobic pockets or cause steric clash, depending on the target. Could improve metabolic stability.
C4 Can be critical for activity, with some targets requiring specific substituents. In other cases, modifications modulate potency.Its bulkiness could be a key determinant of selectivity. May orient other substituents for optimal target interaction.
C5 Modifications can impact activity, with both electronic and steric effects being important.The hydrophobic nature of the group could drive binding to specific targets. Its size may influence the overall conformation of the molecule.

Experimental Design for SAR Studies of 1-Ethylpropyl Thiazole Analogs

A systematic approach is crucial for elucidating the SAR of 1-ethylpropyl thiazole analogs. This involves the synthesis of a focused library of compounds followed by rigorous biological evaluation.

Workflow for SAR Investigation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel thiazole analogs.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Design Analogs with 1-Ethylpropyl Group at C2, C4, or C5 Positions Synth Hantzsch Thiazole Synthesis Start->Synth Purify Purification (e.g., Column Chromatography) Synth->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT Assay) Characterize->Cytotoxicity Test Compounds Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Characterize->Antimicrobial SAR_Analysis SAR Analysis & Iteration Cytotoxicity->SAR_Analysis Antimicrobial->SAR_Analysis SAR_Analysis->Start Design Next Generation

Caption: A generalized workflow for the SAR-driven discovery of 1-ethylpropyl thiazole analogs.

Synthetic Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust and versatile method for preparing a wide range of thiazole derivatives.[1][7] It typically involves the condensation of an α-haloketone with a thioamide.

Objective: To synthesize a library of 1-ethylpropyl-substituted thiazole analogs for SAR studies.

Materials:

  • Appropriate α-haloketone (e.g., 1-bromo-3-ethyl-2-pentanone for C4-substitution)

  • Thioamide (e.g., thioacetamide for a C2-methyl analog)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate solution (5%)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) in ethanol.

  • Addition of Thioamide: Add the thioamide (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize any acid formed and precipitate the product.[2]

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure thiazole analog.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Objective: To determine the cytotoxic effects of the synthesized 1-ethylpropyl thiazole analogs on cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Objective: To determine the antimicrobial potency of the synthesized 1-ethylpropyl thiazole analogs.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a two-fold serial dilution of the thiazole analogs in a liquid growth medium in a 96-well microtiter plate.[13]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Predictive SAR Insights for 1-Ethylpropyl Thiazole Analogs

Based on the established principles of alkyl substitution on the thiazole ring, we can formulate a predictive SAR for 1-ethylpropyl analogs.

Hypothesized SAR for 1-Ethylpropyl Thiazole Analogs:

SAR_Hypothesis cluster_properties Physicochemical Properties cluster_effects Potential Biological Effects Thiazole 1-Ethylpropyl Thiazole Analog Lipophilicity Increased Lipophilicity Thiazole->Lipophilicity Steric_Bulk Increased Steric Bulk Thiazole->Steric_Bulk Membrane Enhanced Membrane Permeability Lipophilicity->Membrane leads to Binding Improved Binding to Hydrophobic Pockets Lipophilicity->Binding can lead to Metabolism Altered Metabolic Stability Lipophilicity->Metabolism can influence Selectivity Increased Target Selectivity Steric_Bulk->Selectivity can lead to Steric_Hindrance Potential for Steric Hindrance Steric_Bulk->Steric_Hindrance may cause

Caption: Predicted impact of the 1-ethylpropyl group on the properties and activity of thiazole analogs.

The introduction of a 1-ethylpropyl group is expected to significantly increase the lipophilicity of the thiazole analog. This could lead to enhanced cell membrane permeability, potentially improving bioavailability and access to intracellular targets. The increased hydrophobic surface area may also promote stronger binding to target proteins with corresponding hydrophobic pockets.

The steric bulk of the 1-ethylpropyl group is another critical factor. It could act as a "selectivity element," favoring binding to targets with larger active sites while preventing interaction with smaller ones. However, this same steric hindrance could also be detrimental if the active site is constrained. Furthermore, the branched nature of the 1-ethylpropyl group may influence the metabolic stability of the compound by shielding adjacent positions from enzymatic degradation.

Conclusion

The exploration of 1-ethylpropyl thiazole analogs presents a promising, albeit underexplored, avenue in drug discovery. By leveraging the established SAR principles of other alkyl-substituted thiazoles and employing systematic synthesis and biological evaluation, researchers can rationally design novel compounds with potentially enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols and predictive SAR framework provided in this guide offer a solid foundation for initiating such investigations. The key to success will lie in the iterative process of design, synthesis, and testing to unravel the specific contributions of the 1-ethylpropyl group to the biological activity of this versatile heterocyclic scaffold.

References

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance - ResearchGate. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]

  • Full article: Review of the synthesis and biological activity of thiazoles - Taylor & Francis. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. [Link]

  • Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Aryliodoazide Synthons: A Different Approach for Diversified Synthesis of 2-Aminothiazole, 1,3-Thiazole, and 1,3-Selenazole Scaffolds | ACS Combinatorial Science. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.